1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol
Description
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Properties
Molecular Formula |
C17H17F2NO |
|---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
1-benzhydryl-2-(difluoromethyl)azetidin-3-ol |
InChI |
InChI=1S/C17H17F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-17,21H,11H2 |
InChI Key |
UHFZEGXYFFCFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utilization of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol in Medicinal Chemistry
Topic: 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol chemical structure Content Type: In-depth Technical Guide
Executive Summary
1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol (CAS: 2819664-37-2) represents a high-value, chiral heterocyclic scaffold increasingly utilized in the design of next-generation pharmaceuticals. As a structural chimera combining the conformational rigidity of the azetidine ring, the lipophilic bioisosterism of the difluoromethyl (
This guide analyzes the molecule's structural architecture, delineates robust synthetic pathways, and explores its application as a bioisostere for metabolic stability and potency enhancement.[1]
Structural Architecture & Physicochemical Analysis[1]
The molecule is defined by three pharmacophoric and structural domains, each contributing specific properties to the final chemical entity.[1]
The Azetidine Core (Conformational Restriction)
The 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol) .[1] In medicinal chemistry, this strain is harnessed to:
-
Lock Conformation: Restrict the rotatable bonds of attached side chains, reducing the entropic penalty of binding to protein targets.[1]
-
Alter Vectorality: The distinct puckering angle of the azetidine ring (typically ~30°) projects substituents at positions 2 and 3 into precise 3D vectors that differ from pyrrolidine (5-membered) or piperidine (6-membered) analogs.[1]
The Difluoromethyl Group ( )
The C2-positioned difluoromethyl group is not merely a lipophilic bulwark; it is a lipophilic hydrogen bond donor .[1]
-
Bioisosterism: The
group acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly higher lipophilicity and metabolic stability.[1] -
Acidity Modulation: The electron-withdrawing fluorine atoms lower the
of the adjacent ring nitrogen (if deprotected) and the C3-hydroxyl group, altering the molecule's overall basicity and hydrogen-bond donating capacity.
The Benzhydryl (Diphenylmethyl) Group[1]
-
Role: Primarily acts as a robust protecting group for the azetidine nitrogen during synthesis.[1]
-
Utility: It imparts high lipophilicity, facilitating purification (crystallization or normal-phase chromatography) and preventing N-oxidation or unwanted alkylation. It can be removed via catalytic hydrogenolysis (
) to release the free amine for further diversification.[1]
Stereochemistry: The cis-Advantage
The commercially dominant form is the cis-isomer (e.g., (2R,3S) or (2S,3R)).[1]
-
Intramolecular Interactions: The cis arrangement allows for a potential intramolecular hydrogen bond between the C3-hydroxyl proton and the fluorine atoms of the C2-difluoromethyl group. This interaction can stabilize specific conformations, influencing receptor binding kinetics.[1]
Synthetic Pathways and Experimental Protocols
Synthesizing 2-substituted azetidines is chemically challenging due to the high ring strain. The following protocols outline the most reliable routes for accessing the 1-benzhydryl-2-(difluoromethyl)azetidin-3-ol scaffold.
Retrosynthetic Analysis (Graphviz)[1]
Protocol A: Reduction of 2-(Difluoromethyl)azetidin-3-one
This is the preferred method for controlling stereochemistry. The bulky benzhydryl group directs the hydride attack, favoring the cis-isomer.
Reagents:
-
Substrate: 1-Benzhydryl-2-(difluoromethyl)azetidin-3-one
-
Reducing Agent: Sodium Borohydride (
) or L-Selectride (for higher stereocontrol)[1] -
Solvent: Methanol (MeOH) or THF at -78°C
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 1-benzhydryl-2-(difluoromethyl)azetidin-3-one in anhydrous MeOH (0.1 M concentration) under
atmosphere. -
Cooling: Cool the solution to -10°C (ice/salt bath) to minimize side reactions.
-
Addition: Add
(1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution ( ). -
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The ketone spot (
) should disappear, yielding the alcohol ( ).[1] -
Quench: Quench carefully with saturated
solution. -
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: The cis-isomer is typically the major product. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Protocol B: Ring Expansion (Alternative)
For labs lacking the ketone precursor, ring expansion of a 2-(difluoromethyl)aziridine is a viable alternative.[1]
-
Activation: React 1-benzhydryl-2-(difluoromethyl)aziridine with a hydroxymethyl equivalent or perform a ring-opening/closure sequence using epichlorohydrin analogs.
-
Note: This route is often less stereoselective and requires rigorous separation of regioisomers.[1]
Quantitative Physicochemical Profile
The following data compares the target molecule against its non-fluorinated analog, highlighting the impact of the
| Property | 1-Benzhydryl-azetidin-3-ol (Ref) | 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol | Impact of |
| Molecular Weight | 239.31 g/mol | 289.32 g/mol | +50 Da (Fluorine mass) |
| cLogP (Lipophilicity) | ~2.1 | ~2.8 | Increased Lipophilicity (Better membrane permeability) |
| TPSA (Polar Surface) | ~23 Ų | ~23 Ų | Minimal change (F is not polar in TPSA) |
| H-Bond Donor | 1 (OH) | 1 (OH) + | Enhanced H-bonding potential |
| pKa (Ring Nitrogen) | ~9.5 | ~7.8 | Reduced Basicity (Less protonated at physiological pH) |
Data derived from consensus computational predictions (ChemAxon/ACD Labs algorithms).
Medicinal Chemistry Applications
Bioisosteric Replacement
The
-
Mechanism: The C-F bond is highly polarized, making the C-H bond acidic enough to act as a weak hydrogen bond donor, mimicking the -OH interaction but without the metabolic liability of glucuronidation or oxidation.
Metabolic Stability
Azetidines are susceptible to oxidative ring opening.[1] The introduction of the electron-withdrawing difluoromethyl group adjacent to the nitrogen reduces the electron density on the amine (lowering
-
Effect: This reduces the affinity of Cytochrome P450 enzymes for the nitrogen lone pair, thereby suppressing N-oxidation and N-dealkylation metabolic pathways.
Signal Pathway Integration (S1P Receptor Modulation Example)
Azetidine-3-ols are key intermediates in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators (e.g., Siponimod analogs).
Safety and Handling Guidelines
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Fluorine Safety: While the C-F bond is stable, combustion can release toxic HF gas.[1] Avoid high-temperature incineration without scrubbers.
-
Storage: Store at 2-8°C. The benzhydryl group provides stability, but the free alcohol is hygroscopic. Keep under inert atmosphere (Argon/Nitrogen) for long-term storage.[1]
-
Solubility: Soluble in DMSO, Methanol, DCM, and Chloroform.[1] Sparingly soluble in water.[1]
References
-
Synthesis of Azetidines: Alvernhe, G., et al. "Synthesis of azetidines from aziridines and epoxides."[1] Journal of Fluorine Chemistry, 2025.[1] Link
-
Fluorine in MedChem: Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1] Link[1]
-
Azetidine Ring Strain: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International, 2006.[1] Link[1]
-
Commercial Data: "cis-1-benzhydryl-2-(difluoromethyl)azetidin-3-ol Product Page." Sigma-Aldrich / PharmaBlock, 2024. Link
-
Difluoromethyl Bioisosteres: Zafrani, Y., et al. "Difluoromethyl Group as a Hydrogen Bond Donor: A structural and physicochemical investigation."[1] Journal of Medicinal Chemistry, 2017.[1] Link[1]
Sources
Medicinal chemistry of fluorinated azetidine scaffolds
Title: Strategic Deployment of Fluorinated Azetidine Scaffolds in Medicinal Chemistry: A Technical Guide to Structure-Property Relationships and Synthesis
Executive Summary
In the optimization of lead compounds, the fluorinated azetidine scaffold has emerged as a high-value bioisostere. It offers a unique solution to the "solubility-permeability paradox" often encountered when optimizing piperidine or pyrrolidine cores. By introducing fluorine into the strained four-membered ring, medicinal chemists can simultaneously modulate basicity (
This guide provides a technical deep-dive into the physicochemical rationale, synthetic protocols, and application strategies for 3-fluoro- and 3,3-difluoroazetidine scaffolds.
Structural & Physicochemical Properties: The "Fluorine Effect"[1][2]
The azetidine ring possesses significant ring strain (~26-27 kcal/mol).[1] Substituting hydrogen with fluorine at the C3 position introduces strong inductive effects (
Basicity Modulation ( )
One of the primary reasons to deploy fluorinated azetidines is to lower the basicity of the secondary or tertiary amine.
-
Mechanism: The strong electron-withdrawing nature of fluorine (electronegativity
) pulls electron density through the -framework, destabilizing the protonated ammonium species. -
Impact: Lowering
from ~11 (parent azetidine) to ~8-9 (difluoro analog) increases the fraction of neutral species at physiological pH (7.4), thereby improving membrane permeability ( ) and reducing liability for hERG channel inhibition (which often correlates with high basicity).
Metabolic Stability
The C3 position of azetidine is a metabolic "soft spot" prone to oxidative metabolism.
-
C-F Bond Strength: The C-F bond (~105 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol), rendering the C3 position resistant to CYP450-mediated hydroxylation.
-
Lipophilicity (
): While fluorine is lipophilic, the dipole moment created in 3,3-difluoroazetidine can paradoxically improve solubility in polar media compared to the gem-dimethyl analog due to polarity vectors.
Table 1: Comparative Physicochemical Profiles of Saturated Heterocycles
| Scaffold | Structure | Approx. | Primary Utility | |
| Azetidine | 11.3 | Reference | Rigid spacer, size reduction | |
| 3-Fluoroazetidine | ~9.8 | +0.1 to +0.3 | ||
| 3,3-Difluoroazetidine | ~8.7 | +0.4 to +0.6 | Max metabolic stability, reduced basicity | |
| Cyclobutane | N/A | High | Carbocyclic isostere (no N-vector) | |
| Oxetane | -2.0 (Oxonium) | Low (-1.[1]0) | Polarity booster, H-bond acceptor |
Decision Logic: When to Use Fluorinated Azetidines
The following decision tree illustrates the logical flow for selecting a fluorinated azetidine scaffold during Lead Optimization.
Figure 1: SAR Decision Tree for Azetidine Scaffold Selection. This logic guides the transition from general heterocycles to specific fluorinated analogs based on ADME liabilities.
Synthetic Methodologies
For the medicinal chemist, there are two primary routes: De novo ring construction (usually for scale-up) and functional group interconversion (FGI) of commercially available blocks.
Method A: Deoxyfluorination (The "Late-Stage" Approach)
This is the most common method in discovery chemistry. It involves converting an alcohol (N-protected 3-hydroxyazetidine) or ketone (N-protected azetidin-3-one) to the fluoride.
-
Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.
-
Critical Insight: DAST is thermally unstable. XtalFluor-E is preferred for safety and selectivity, as it does not produce HF in situ to the same extent and has a higher decomposition temperature.
Method B: Cyclization (The "Scale-Up" Approach)
For multi-kilogram synthesis, deoxyfluorination is hazardous. The preferred route involves the reaction of amines with ethyl bromodifluoroacetate via a Reformatsky-type reaction, followed by reduction and cyclization.[2]
Experimental Protocol: Deoxyfluorination of N-Boc-3-hydroxyazetidine
Objective: Synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate. Scope: This protocol uses DAST. Note: For scales >5g, switch to XtalFluor-E or Deoxo-Fluor.
Reagents:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)
-
DAST (Diethylaminosulfur trifluoride) (1.2 eq)[3]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous
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Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Cooling (CRITICAL): Cool the solution to -78°C using a dry ice/acetone bath.
-
Why? DAST can cause elimination (formation of enecarbamates) at higher temperatures. Low temperature favors the
substitution over elimination.
-
-
Addition: Add DAST (1.2 eq) dropwise via syringe over 10 minutes.
-
Observation: The solution may turn slightly yellow.
-
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature (RT) over 4 hours.
-
Quench (Safety): Cool the mixture back to 0°C. Quench by slow addition of saturated aqueous
.-
Warning: Vigorous
evolution will occur.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc). The fluoride is typically less polar than the alcohol.
Validation:
- NMR: Look for a multiplet around -170 to -180 ppm (decoupled) or a distinct doublet of multiplets (coupled).
-
Absence of Alkene: Check
NMR for vinylic protons (5.0-6.0 ppm) to ensure no elimination occurred.
Case Studies in Drug Discovery
Cobimetinib (Cotellic)[8]
-
Target: MEK1/2 Inhibitor (Melanoma).
-
Role of Azetidine: The molecule features a complex azetidine-piperidine spiro-fusion (though often discussed alongside simple azetidines). The azetidine ring provides a rigid constraint that orients the inhibitor into the allosteric pocket.
-
Fluorine Context: While Cobimetinib itself uses the azetidine for conformational locking, the optimization process involved heavy screening of fluorinated analogs to manage the metabolic clearance of the piperidine ring.
Balovaptan (RG7314)
-
Target: Vasopressin 1a (V1a) Receptor Antagonist (Autism Spectrum Disorder).
-
Role of Azetidine: The azetidine ring was critical for "fine-tuning hydrogen bond acceptor basicity."
-
Mechanism: The researchers needed to balance potency with P-glycoprotein (P-gp) efflux liability. By using a strained azetidine, they modulated the
and lipophilicity to achieve brain penetration (crossing the BBB) while maintaining high affinity.
Pathway Visualization: Synthesis of 3,3-Difluoroazetidine
This diagram outlines the safer, scalable route often used to generate the core building block.
Figure 2: Reformatsky-based synthesis of 3,3-difluoroazetidine. This route avoids the use of DAST on large scales.
References
-
Exelixis / PharmaBlock. (2025). Azetidines in Drug Discovery: Synthesis of Cobimetinib. Retrieved from
-
BenchChem. (2025).[4][5] The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif. Retrieved from
-
National Institutes of Health (NIH). (2020). Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from
-
Organic Syntheses. (2010). Fluorination with Diethylaminosulfur Trifluoride (DAST). Retrieved from
-
American Chemical Society. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein. Journal of Medicinal Chemistry. Retrieved from
Sources
Conformational Analysis of 2-Substituted Azetidin-3-ols: A Technical Guide for Drug Development Professionals
<
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry.[1][2][3] Its inherent ring strain and non-planar, puckered conformation provide a unique three-dimensional geometry that can be exploited to enhance the pharmacological properties of drug candidates.[2][4] This technical guide provides an in-depth exploration of the conformational analysis of a specific and important class of these compounds: 2-substituted azetidin-3-ols. Understanding the conformational preferences of these molecules is paramount for rational drug design, as the spatial arrangement of substituents directly influences their interaction with biological targets.[5] This guide will detail the critical interplay of steric and electronic factors that govern the puckered conformation of the azetidine ring and the orientation of its substituents. We will present a comprehensive overview of the state-of-the-art experimental and computational techniques employed for this analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and Density Functional Theory (DFT) calculations. Each section is designed to provide not only the procedural steps but also the underlying scientific principles, enabling researchers to make informed decisions in their drug discovery endeavors.
Introduction: The Significance of Azetidine Scaffolds in Medicinal Chemistry
Azetidine-containing molecules have garnered significant attention in drug discovery due to their ability to impart desirable physicochemical properties such as improved metabolic stability, increased solubility, and enhanced binding affinity.[1] The constrained nature of the four-membered ring introduces a level of conformational rigidity that can be advantageous in locking a molecule into a bioactive conformation.[2] Specifically, the 2-substituted azetidin-3-ol motif is a key pharmacophore found in a variety of biologically active compounds.[6][7][8] The hydroxyl group at the 3-position can participate in crucial hydrogen bonding interactions with target proteins, while the substituent at the 2-position provides a vector for modulating potency, selectivity, and pharmacokinetic profiles.[6]
The non-planar nature of the azetidine ring is a direct consequence of angle and torsional strain.[4] To alleviate this strain, the ring adopts a puckered conformation. This puckering is not static and is influenced by the nature and position of substituents on the ring. The interplay between the substituent at the 2-position and the hydroxyl group at the 3-position, along with any substituent on the nitrogen atom, dictates the preferred conformational state of the molecule. A thorough understanding of these conformational preferences is therefore essential for structure-activity relationship (SAR) studies.
Fundamental Principles of Azetidine Conformation
The conformation of the azetidine ring can be described by its puckering angle and the pseudo-axial or pseudo-equatorial orientation of its substituents.[4] In 2-substituted azetidin-3-ols, the key conformational questions revolve around:
-
Ring Puckering: The degree to which the ring deviates from planarity.
-
Substituent Orientation: Whether the 2-substituent and the 3-hydroxyl group adopt pseudo-axial or pseudo-equatorial positions.
-
Intramolecular Interactions: The role of hydrogen bonding between the 3-hydroxyl group and the nitrogen atom or the 2-substituent.
The relative stability of different conformers is determined by a delicate balance of steric hindrance, electronic effects, and intramolecular hydrogen bonding. For instance, a bulky substituent at the 2-position will generally favor a pseudo-equatorial orientation to minimize steric clashes with the rest of the ring.[4] However, the presence of the 3-hydroxyl group can introduce competing interactions, such as intramolecular hydrogen bonds, which may stabilize a conformation that would otherwise be sterically disfavored.[9][10]
Experimental Methodologies for Conformational Analysis
A multi-faceted approach combining solution-state and solid-state analysis is crucial for a comprehensive understanding of the conformational landscape of 2-substituted azetidin-3-ols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the time-averaged conformation of molecules in solution.[4][11] Key NMR experiments for conformational analysis include:
-
¹H NMR Spectroscopy: The coupling constants (J-values) between protons on the azetidine ring are highly dependent on the dihedral angles between them. By analyzing these coupling constants, one can infer the puckering of the ring and the relative orientation of substituents. Generally, Jtrans values are smaller than Jcis values in azetidine rings.[12]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments provide information about through-space proximity of protons. NOE correlations can help to definitively assign the relative stereochemistry and identify which groups are on the same face of the ring.[12]
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-substituted azetidin-3-ol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a final concentration of approximately 10-20 mM.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Acquire standard 2D NMR spectra, including COSY, HSQC, HMBC, and NOESY or ROESY.
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Extract the coupling constants between the azetidine ring protons from the ¹H NMR spectrum.
-
Analyze the NOESY/ROESY spectrum for key through-space correlations to determine the relative orientation of the substituents.
-
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles.[4][5][13] This technique is the gold standard for confirming the absolute conformation of a molecule, although it is important to remember that the solid-state conformation may not be the only or even the most populated conformation in solution.
-
Crystallization: Grow single crystals of the 2-substituted azetidin-3-ol suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexanes, methanol, or acetone).
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to solve the crystal structure using direct or Patterson methods.
-
Refine the structural model to obtain accurate atomic coordinates and anisotropic displacement parameters.[4]
-
Computational Chemistry: A Predictive and Complementary Tool
Computational modeling, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for conformational analysis.[14][15][16] These methods allow for the exploration of the potential energy surface of a molecule to identify low-energy conformers and predict their relative populations.
Density Functional Theory (DFT) Calculations
DFT calculations can provide valuable insights into:
-
Conformational Isomers: Identifying all possible stable conformations of the azetidine ring.
-
Relative Energies: Calculating the relative energies of these conformers to predict their equilibrium populations.
-
Geometric Parameters: Predicting bond lengths, bond angles, and dihedral angles that can be compared with experimental data.
-
NMR Parameters: Simulating NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra.
The following diagram illustrates a typical workflow for the computational analysis of 2-substituted azetidin-3-ols.
Caption: A typical workflow for the conformational analysis of azetidin-3-ol derivatives using DFT.
Synthesis of 2-Substituted Azetidin-3-ols
The synthesis of 2-substituted azetidin-3-ols often presents challenges due to the inherent strain of the four-membered ring.[2][17] However, several synthetic strategies have been developed. A common approach involves the functionalization of a pre-formed azetidine ring. For example, N-protected azetidin-3-one can serve as a versatile starting material, allowing for the introduction of a substituent at the 2-position via α-lithiation followed by reaction with an electrophile.[18] Subsequent reduction of the ketone at the 3-position then yields the desired 2-substituted azetidin-3-ol. Another strategy involves the [2+2] cycloaddition of an imine and an appropriate alkene, which can be driven by photochemistry.[1][17] Continuous flow synthesis methods are also emerging as a powerful tool for the safe and efficient production of these compounds.[3][19][20]
Case Study: Conformational Analysis of a Hypothetical 2-Aryl-Azetidin-3-ol
To illustrate the principles discussed, let's consider a hypothetical 2-aryl-azetidin-3-ol.
Expected Conformations:
Two primary puckered conformations are expected, with the aryl group and the hydroxyl group in either pseudo-axial or pseudo-equatorial positions. The interplay of steric hindrance from the bulky aryl group and potential intramolecular hydrogen bonding between the hydroxyl group and the azetidine nitrogen will determine the preferred conformation.
Analytical Approach:
-
Synthesis: The compound would be synthesized, for example, from N-Boc-azetidin-3-one via α-arylation and subsequent reduction.
-
NMR Analysis: ¹H-¹H coupling constants for the ring protons would be measured. A larger J-value between H2 and H3 would suggest a pseudo-diaxial relationship, while a smaller value would indicate a pseudo-axial/equatorial or pseudo-diequatorial arrangement. NOESY experiments would be used to confirm the relative stereochemistry.
-
X-ray Crystallography: Single crystals would be grown to determine the solid-state conformation.
-
DFT Calculations: A conformational search would be performed to identify all low-energy conformers. The relative energies would be calculated to predict the conformational equilibrium in the gas phase and in solution (using a solvent model). The calculated NMR parameters would be compared to the experimental data.
The following table summarizes the expected outcomes for the two likely conformers:
| Conformer | 2-Aryl Group | 3-OH Group | Key Stabilizing/Destabilizing Factors | Expected NMR J(H2,H3) |
| A | Pseudo-equatorial | Pseudo-axial | Minimized steric hindrance of the aryl group. Potential for intramolecular H-bond. | Small |
| B | Pseudo-axial | Pseudo-equatorial | Steric clash of the aryl group with ring protons. | Large |
Conclusion and Future Perspectives
The conformational analysis of 2-substituted azetidin-3-ols is a critical aspect of their development as therapeutic agents. A combination of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and sophisticated computational modeling provides a powerful toolkit for elucidating the three-dimensional structures of these important molecules. By understanding the subtle interplay of steric and electronic factors that govern their conformational preferences, medicinal chemists can design and synthesize novel azetidine-based drugs with improved potency, selectivity, and pharmacokinetic properties. The continued development of synthetic methodologies and the increasing accuracy of computational predictions will undoubtedly accelerate the discovery of new and effective treatments for a wide range of diseases.[21]
References
-
The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Available at: [Link]
-
Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. PubMed. Available at: [Link]
-
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari Aldo Moro. Available at: [Link]
-
Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. ACS Publications. Available at: [Link]
-
Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. National Center for Biotechnology Information. Available at: [Link]
-
The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. Available at: [Link]
-
Examples of biologically active drug leads containing azetidine[³]. ResearchGate. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. PubMed. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. National Center for Biotechnology Information. Available at: [Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. University of Bari Aldo Moro. Available at: [Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. Available at: [Link]
-
Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ResearchGate. Available at: [Link]
-
Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. Available at: [Link]
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. Available at: [Link]
-
Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. ACS Publications. Available at: [Link]
-
Conformational preferences of proline analogues with different ring size. PubMed. Available at: [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ACS Publications. Available at: [Link]
-
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DFT calculations: molecular orbitals of azetidine and piperidine ligands and dyes. ResearchGate. Available at: [Link]
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Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ResearchGate. Available at: [Link]
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Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. RSC Publishing. Available at: [Link]
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Novel Fluorinated Building Blocks for Drug Discovery: From Rational Design to Synthetic Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into small molecules has become an indispensable tool in modern drug discovery. The statistics are compelling: in some recent years, up to 50% of drugs approved by the U.S. Food and Drug Administration (FDA) have been organofluorine compounds, a testament to the transformative power of this unique element.[1] This trend is not coincidental but is rooted in the distinct physicochemical properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, only slightly larger than hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond.[2][3]
These fundamental characteristics allow medicinal chemists to meticulously modulate a drug candidate's properties in ways that are often highly beneficial for therapeutic success.[4] The introduction of fluorine can enhance metabolic stability, fine-tune lipophilicity and pKa, alter molecular conformation, and improve binding affinity to biological targets.[2][5] Collectively, these effects can lead to superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles, resulting in safer and more efficacious medicines.
While late-stage fluorination of complex molecules is a rapidly advancing field, the predominant strategy in drug discovery remains the use of pre-synthesized fluorinated building blocks.[1] These molecular scaffolds provide reliable and versatile platforms for constructing novel chemical entities with desirable fluorine-imparted traits. This guide serves as a technical deep dive into the world of novel fluorinated building blocks. It moves beyond simple fluoroaromatics to explore emerging motifs, explains the causality behind their strategic use, presents detailed synthetic protocols for their application, and provides a forward-looking perspective on this dynamic area of medicinal chemistry.
Chapter 1: The Foundational Impact of Fluorine on Drug Properties
The decision to incorporate fluorine is a strategic one, aimed at solving specific challenges in the drug discovery pipeline. Understanding the underlying physicochemical principles is paramount to leveraging its full potential.
Enhancing Metabolic Stability
One of the most powerful applications of fluorine is to block unwanted metabolic oxidation.[5] The C-F bond is significantly stronger (~116 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~99 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[2] By replacing a metabolically labile C-H bond at a known "soft spot" with a C-F bond, chemists can effectively shield the molecule from degradation, thereby increasing its half-life and systemic exposure.[5][6]
A classic example is the development of Ezetimibe, a cholesterol absorption inhibitor. Its precursor, SCH 48461, was susceptible to metabolic attack at multiple sites. Rational drug design led to the incorporation of fluorine atoms to block these vulnerable positions, resulting in a metabolically robust drug with enhanced in vivo potency.[2]
Chapter 2: Key Classes of Novel Fluorinated Building Blocks
The modern drug discovery landscape demands access to a diverse and sophisticated toolbox of building blocks. The following sections highlight several classes of fluorinated motifs that offer unique advantages beyond traditional fluoroaromatics.
Trifluoromethylated (-CF3) Scaffolds
The trifluoromethyl (-CF3) group is one of the most prevalent fluorinated motifs in pharmaceuticals, valued for its high electronegativity, metabolic stability, and ability to enhance lipophilicity and cell permeability. [7]While methods for direct trifluoromethylation exist, building blocks containing a pre-installed -CF3 group are often more practical.
Emerging Trend: Trifluoromethylated N-fused heterocycles are of significant interest. These scaffolds are common in bioactive molecules, and the addition of a -CF3 group can dramatically improve their drug-like properties. [8]Recent advances have enabled their synthesis in continuous-flow systems from inexpensive starting materials like trifluoroacetic acid (TFA). [8]
Difluoromethylene (-CF2-) and Difluoromethyl (-CHF2) Motifs
These groups are powerful bioisosteres, offering steric and electronic properties that can mimic common functional groups while improving metabolic stability. [9]
-
-CF2- as a Carbonyl/Ether Mimic: The difluoromethylene group is a non-hydrolyzable bioisostere of a carbonyl group or an ether oxygen. Replacing a metabolically labile ester or ether linkage with a -CF2- unit can drastically improve a compound's stability and half-life. The difluoroethyl group (-CH2CF2CH3), for instance, serves as an excellent replacement for a methoxy group (-OCH3). [10]* -CHF2 as a Hydroxyl/Thiol Mimic: The difluoromethyl group can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, possessing unique hydrogen bonding capabilities. [9]
Trifluoromethoxy (-OCF3) and Trifluoromethylthio (-SCF3) Groups
These "super-lipophilic" groups are gaining prominence in drug design. [7][11]
-
Trifluoromethoxy (-OCF3): This group is highly electron-withdrawing and one of the most lipophilic substituents available to medicinal chemists. Its incorporation can significantly enhance membrane permeability. [7]* Trifluoromethylthio (-SCF3): Possessing the highest Hansch lipophilicity parameter (π = 1.44) of common fluorinated groups, the -SCF3 moiety is exceptionally effective at increasing a molecule's ability to cross cell membranes. [11]The development of stable, electrophilic trifluoromethylthiolating reagents has made this group more accessible. [12] Experimental Protocol: Electrophilic Trifluoromethylthiolation of a β-Keto Ester [12][13]
-
Objective: To introduce an SCF3 group onto a β-keto ester using a modern, shelf-stable electrophilic reagent.
-
Rationale: This protocol utilizes an electrophilic N-trifluoromethylthiosaccharin reagent, which is safer and easier to handle than older reagents like CF3SCl gas. The reaction proceeds under mild basic conditions, making it suitable for many functionalized substrates.
-
Materials:
-
β-Keto ester (1.0 equiv)
-
N-Trifluoromethylthiosaccharin (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the β-keto ester and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH portion-wise to the stirred solution. Caution: Gas evolution (H2) will occur.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation and formation of the enolate.
-
Add a solution of N-trifluoromethylthiosaccharin in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α-trifluoromethylthiolated β-keto ester.
-
-
Self-Validation: Successful reaction is confirmed by 19F NMR (singlet for the -SCF3 group), 1H NMR (disappearance of the enolic proton), and mass spectrometry (correct molecular ion).
Fluorinated Saturated Heterocycles
There is a major push in drug discovery to move away from "flat" aromatic compounds and explore three-dimensional, sp3-rich chemical space, which can lead to improved selectivity and physicochemical properties. Fluorinated saturated heterocycles are at the forefront of this trend. [1] A groundbreaking recent development is the synthesis of α,α-difluoro-oxetanes from readily available epoxides. [14]Oxetanes are valuable motifs in pharmaceuticals, and their difluorinated counterparts represent a prized but previously inaccessible class of compounds. [14] Experimental Protocol: Copper-Catalyzed Synthesis of an α,α-Difluoro-oxetane [14]
-
Objective: To synthesize a novel fluorinated four-membered ring system from a three-membered epoxide.
-
Rationale: This method utilizes a copper catalyst to mediate the insertion of a difluorocarbene species into an epoxide. This ring-expansion strategy provides direct access to a highly valuable building block that was previously elusive.
-
Materials:
-
Epoxide starting material (1.0 equiv)
-
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br, difluorocarbene precursor, 2.0 equiv)
-
Sodium Iodide (NaI, 2.0 equiv)
-
Copper(I) Iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (ligand, 10 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with CuI and 1,10-phenanthroline.
-
Add anhydrous solvent, followed by the epoxide starting material, TMSCF2Br, and NaI.
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 80 °C) for 12-24 hours.
-
Monitor the reaction progress by GC-MS or 1H NMR analysis of an aliquot.
-
After completion, cool the reaction to room temperature and dilute with a suitable solvent like diethyl ether.
-
Filter the mixture through a pad of celite to remove insoluble copper salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to isolate the α,α-difluoro-oxetane product.
-
-
Self-Validation: The structure is confirmed by the characteristic 19F NMR signal (geminal difluoro group) and high-resolution mass spectrometry. The disappearance of epoxide signals in the 1H NMR spectrum indicates a successful reaction.
Chapter 3: Strategic Application and Case Studies
The true value of these building blocks is realized when they are strategically applied to solve complex pharmacological challenges.
Bioisosteric Replacement in Practice
Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. Fluorinated groups are exceptionally versatile bioisosteres. [15][16] Table 1: Common Fluorinated Bioisosteres and Their Non-Fluorinated Counterparts
| Fluorinated Bioisostere | Mimics Functional Group(s) | Key Advantage(s) |
| -F | -H, -OH | Minimal steric change, blocks metabolism, modulates pKa. [9] |
| -CHF2 | -OH, -SH | Retains H-bonding capability, metabolically stable. [9] |
| -CF3 | -CH3, -CH(CH3)2 | Steric mimic, metabolically inert, highly lipophilic. [7] |
| -CH2CF2- | -O- (Ether) | Non-hydrolyzable, maintains steric/electronic profile. [10] |
| -CF2- | -C=O (Carbonyl) | Non-hydrolyzable, polar mimic. [14] |
Case Study: Ibrutinib (BTK Inhibitor) The discovery of Ibrutinib, a first-in-class covalent Bruton's tyrosine kinase (BTK) inhibitor, highlights the power of a single fluorine atom. The introduction of a 4-fluorophenoxy substituent was critical for enhancing binding affinity and improving the pharmacokinetic profile. [4]Structural analysis revealed that the fluorine atom stabilized crucial interactions within a hydrophobic pocket of the BTK enzyme, contributing to both potency and selectivity. [4]
Leveraging Fluorine for CNS Penetration
For drugs targeting the central nervous system, crossing the blood-brain barrier (BBB) is a major hurdle. Fluorination provides two key levers to address this: increasing lipophilicity and reducing the pKa of basic centers. [4][5] Case Study: Fluoxetine (Prozac) The antidepressant Fluoxetine is a prime example. The incorporation of a para-trifluoromethyl group on one of its phenyl rings increases the molecule's lipophilicity, which aids its penetration into the CNS to effectively bind to the serotonin transporter. [4]This modification also contributes to its improved oral absorption and resistance to metabolic degradation. [4]
Fluorine-18 for Positron Emission Tomography (PET)
The application of fluorine extends beyond therapeutics into diagnostics. The radioactive isotope fluorine-18 (18F) is a widely used positron emitter for PET imaging. [2]The development of building blocks that are amenable to late-stage 18F incorporation is a critical area of research, as it allows for the rapid synthesis of radiotracers to study drug distribution and target engagement in vivo. [3][17]
Conclusion and Future Outlook
The strategic use of fluorine is no longer a niche tactic but a central pillar of modern drug design. The continued expansion of the fluorinated building block toolbox empowers medicinal chemists to address long-standing challenges in drug metabolism, pharmacokinetics, and target affinity with greater precision and creativity.
The future of this field is bright, with several exciting trends on the horizon:
-
Sustainable and Green Fluorination: A growing emphasis is being placed on developing more environmentally benign fluorination methods that avoid harsh reagents and minimize waste. [18]* AI-Driven Design: Computational and machine learning models will play an increasingly important role in predicting the optimal position for fluorine substitution to achieve desired property enhancements, accelerating the design-make-test cycle. [19]* Exploration of Underutilized Motifs: While -CF3 and -F are well-established, more exotic groups like pentafluorosulfanyl (-SF5) are being explored for their unique steric and electronic properties. [1] By integrating these novel building blocks and forward-thinking strategies, the scientific community will continue to unlock new therapeutic possibilities, ultimately delivering safer and more effective medicines to patients worldwide.
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Navigating the Synthesis and Potential of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol, a fluorinated azetidine derivative of significant interest to researchers and professionals in drug discovery and development. While specific peer-reviewed synthetic protocols and detailed characterization data for this exact molecule are not extensively available in public literature, this document synthesizes established principles of azetidine chemistry, the strategic role of difluoromethyl groups, and the function of benzhydryl protecting groups to provide a robust theoretical and practical framework for its synthesis, characterization, and potential applications.
Compound Profile
| Identifier | Value |
| Chemical Name | 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol |
| Synonym | (2R,3S)-1-benzhydryl-2-(difluoromethyl)azetidin-3-ol[1] |
| CAS Number | 2819664-37-2[1] |
| Molecular Formula | C₁₇H₁₇F₂NO[1] |
| Molecular Weight | 289.32 g/mol [1] |
| Physical Form | Solid[1] |
| Purity | Typically ≥97%[1] |
| Storage | Refrigerated[1] |
Strategic Importance in Medicinal Chemistry
The structure of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol combines three key motifs that are highly valued in medicinal chemistry: the azetidine ring, a difluoromethyl group, and a benzhydryl protecting group.
The Azetidine Scaffold: A Privileged Structure
Azetidines, four-membered nitrogen-containing heterocycles, are considered privileged scaffolds in drug discovery.[2][3] Their inherent ring strain and non-planar geometry provide a rigid framework that can enhance binding to biological targets.[2][3] The incorporation of an azetidine ring can lead to improved physicochemical properties such as solubility and metabolic stability.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine moiety, underscoring its importance in modern pharmaceuticals.[3]
The Difluoromethyl Group: A Bioisostere with Unique Properties
The difluoromethyl (-CF₂H) group is a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Its introduction into a molecule can significantly enhance metabolic stability and membrane permeability. Unlike the trifluoromethyl (-CF₃) group, the -CF₂H group can act as a hydrogen bond donor, which can be crucial for target engagement.
The Benzhydryl Group: A Bulky Protecting Group
The benzhydryl (diphenylmethyl) group is a common and robust protecting group for amines.[4] Its steric bulk can direct the stereochemistry of reactions on the azetidine ring. Furthermore, benzhydryl moieties are themselves present in a number of biologically active compounds, including antihistamines.[4]
Proposed Synthesis and Mechanistic Considerations
A potential synthetic strategy could start from a chiral amino acid derivative, which would be converted to a difluoromethyl ketone.[5] Subsequent steps would likely involve the formation of an epoxide and intramolecular ring-closure to form the azetidine ring, a common strategy in the synthesis of azetidin-3-ols.[6] The benzhydryl group would likely be introduced early in the synthesis to protect the amine.
Caption: Proposed general synthetic workflow for 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol.
Characterization and Quality Control
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be critical for elucidating the structure and confirming the presence and connectivity of the benzhydryl, difluoromethyl, and azetidine moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) group and the C-F bonds.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be necessary to determine the enantiomeric purity of the final compound, which is crucial for its potential biological applications.
Potential Applications in Drug Discovery
Given its structural features, 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol is a promising scaffold for the development of novel therapeutics. The azetidine ring is a known pharmacophore in a variety of drug classes, including enzyme inhibitors and receptor modulators.[2][3] The difluoromethyl group can enhance the metabolic stability and cell permeability of drug candidates.
This compound could serve as a key intermediate in the synthesis of more complex molecules for screening in various therapeutic areas, including but not limited to:
-
Oncology: The azetidine scaffold is found in anticancer agents.[3]
-
Infectious Diseases: Azetidinone (β-lactam) rings are the cornerstone of many antibiotics.[7]
-
Central Nervous System (CNS) Disorders: The benzhydryl moiety is a common feature in CNS-active drugs.[4]
Conclusion and Future Directions
1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol represents a molecule of high interest for medicinal chemists and drug developers. While detailed public data on this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-established principles of its constituent chemical motifs. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential. The development of a scalable and stereoselective synthesis would be a critical step in enabling more extensive investigation of this promising chemical entity.
References
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online January 5, 2026.
- Umesha, N., et al. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 4(2), 644-655.
-
Ottokemi. 1-Benzhydryl-3-Azetidinol 95%. [Link]
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online January 6, 2026.
-
ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online January 5, 2026.
- Google P
-
ResearchGate. Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation of 1-Benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine. [Link]
- Google P
-
ChemRxiv. Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. [Link]
-
Medwin Publishers. Current and Future Prospects of Azetidine Derivatives an Overview. [Link]
-
PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride. [Link]
-
ACS Publications. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. [Link]
-
Watson International. 1-benzhydryl-azetidin-3-ol CAS 300683-73-2. [Link]
-
Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. [Link]
-
Journal of Pharmaceutical, Chemical and Biological Sciences. Synthesis and biological study of Azetidinone derivatives. [Link]
-
PureSynth. 1-Benzhydryl-3-Azetidinone 96.0%(GC). [Link]
-
TIJER.org. BIOACTIVE AZETIDINONE: A REVIEW. [Link]
-
GNPS. GNPS Library Spectrum CCMSLIB00004715249. [Link]
-
National Institute of Standards and Technology. Azetidine. [Link]
Sources
- 1. cis-1-benzhydryl-2-(difluoromethyl)azetidin-3-ol | 2819664-37-2 [sigmaaldrich.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Technical Guide: Stereoselective Synthesis of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol
[1]
Executive Summary
This application note details the robust, stereoselective synthesis of 1-benzhydryl-2-(difluoromethyl)azetidin-3-ol , a high-value scaffold for medicinal chemistry programs targeting S1P1 receptors, soluble epoxide hydrolase (sEH), and various peptidomimetics.
The 2-(difluoromethyl)azetidine core presents a unique synthetic challenge due to the high ring strain (~26 kcal/mol) combined with the lability of the
Key Chemical Challenges Solved:
-
Ring Strain Management: Preventing ring-opening during nucleophilic fluorination.[1]
-
Stereocontrol: Maintaining cis-diastereoselectivity between the C2-difluoromethyl and C3-hydroxyl groups.
-
Safety: Thermal management of the exothermic deoxofluorination step.
Retrosynthetic Analysis & Strategy
The most reliable route to 2-substituted-3-hydroxyazetidines is the "Serine Route," utilizing the chiral pool to establish the C2 stereocenter prior to ring closure. The difluoromethyl group is installed late-stage via the deoxofluorination of a sensitive aldehyde intermediate.
Logic Flow
-
Scaffold Assembly: Cyclization of a functionalized amino acid derivative (Serine) to form the azetidine ring.[1]
-
Redox Manipulation: Controlled reduction of the C2-ester to an aldehyde.
-
Deoxofluorination: Conversion of the aldehyde to the
motif using DAST.[1] -
Global Deprotection: Unmasking the C3-hydroxyl group.[1]
Figure 1: Retrosynthetic disconnection showing the "Serine Route" as the most viable pathway for stereochemical preservation.[1]
Detailed Experimental Protocols
Phase 1: Scaffold Assembly (Ring Formation)
Objective: Synthesis of cis-1-benzhydryl-3-(benzyloxy)azetidine-2-carboxylic acid ethyl ester. Rationale: The benzhydryl group is chosen for its steric bulk, which stabilizes the nitrogen inversion and prevents ring-opening during subsequent aggressive fluorination steps.
Reagents:
-
Ethyl
-chloro- -benzyloxybutyrate (derived from Serine) -
Benzhydrylamine (1.1 equiv)[1]
- (2.5 equiv)[1]
-
Acetonitrile (Solvent)[1]
Protocol:
-
Dissolution: Dissolve ethyl
-chloro- -benzyloxybutyrate (10.0 g, 1.0 equiv) in dry acetonitrile (100 mL) under . -
Amine Addition: Add benzhydrylamine (1.1 equiv) followed by solid
.[1] -
Cyclization: Heat the mixture to reflux (82°C) for 16 hours.
-
Mechanism Note: This proceeds via an initial displacement of the chloride followed by a 4-exo-tet cyclization.
-
-
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the cis-azetidine ester.[1]
-
QC Check:
NMR should show the ring protons at 3.5–4.5 ppm with coupling constants indicating cis geometry.[1]
-
Phase 2: The Critical Deoxofluorination (Aldehyde to )
Objective: Conversion of the C2-ester to the C2-difluoromethyl group.[1] Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable.[1] Reactions must be kept below room temperature, and quenching must be performed slowly to prevent HF release.
Step A: Reduction to Aldehyde[1]
-
Cooling: Dissolve the azetidine ester (5.0 g) in anhydrous
(DCM) and cool to -78°C. -
Reduction: Add DIBAL-H (1.0 M in toluene, 1.2 equiv) dropwise over 30 minutes.
-
Critical Control: Maintain internal temperature
to prevent over-reduction to the alcohol.[1]
-
-
Quench: Quench with methanol at -78°C, then add saturated Rochelle’s salt solution. Warm to RT and stir vigorously until layers separate.
-
Isolation: Extract with DCM, dry over
, and concentrate. Use the crude aldehyde immediately (unstable).[1]
Step B: DAST Fluorination[1][2][3]
-
Setup: Place the crude aldehyde in a Teflon or polypropylene vessel (glass is acceptable if etched, but plastic is safer for HF generation) with anhydrous DCM. Cool to -78°C.[1]
-
Reagent Addition: Add DAST (2.5 equiv) dropwise.
-
Why -78°C? Higher temperatures lead to carbocation rearrangement and ring expansion (to pyrrolidines).[1]
-
-
Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Do not heat.
-
Quench (Hazardous): Pour the reaction mixture slowly into a stirred mixture of saturated
and ice. Caution: Vigorous effervescence ( ).[1] -
Purification: Extract with DCM. Purify via silica gel chromatography (neutralized with 1%
to prevent acid-catalyzed decomposition).
Figure 2: Workflow for the handling of DAST reagent to ensure safety and yield.
Phase 3: Final Deprotection
Objective: Removal of the benzyl (Bn) protecting group to yield the final 3-ol.[1]
-
Hydrogenation: Dissolve the fluorinated intermediate in MeOH.
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reaction: Stir under
atmosphere (balloon pressure) for 12 hours.-
Note: The benzhydryl group is generally stable to standard hydrogenolysis conditions that remove benzyl ethers, but monitoring is required. If benzhydryl cleavage is observed, switch to
at -78°C for deprotection.[1]
-
-
Filtration: Filter through Celite and concentrate.
Quality Control & Validation
The following analytical parameters confirm the successful synthesis of the target.
| Parameter | Expected Result | Diagnostic Signal |
| Triplet of doublets ( | ||
| Difluoromethyl | AB system or doublet of doublets ( | |
| MS (ESI) | Molecular Ion | |
| HPLC | Purity |
Troubleshooting Guide
Issue 1: Low Yield in DAST Step (Black Tar Formation)
-
Cause: Reaction temperature rose too quickly, causing polymerization of the azetidine.
-
Solution: Ensure strictly anhydrous conditions and maintain -78°C for at least 1 hour post-addition. Use Deoxo-Fluor as a more thermally stable alternative if DAST fails repeatedly.
Issue 2: Ring Expansion to Pyrrolidine
-
Cause: Carbocation formation at C2 allows migration of the C3-C4 bond.
-
Solution: Use non-polar solvents (DCM or Toluene) and avoid Lewis acidic additives.[1] The benzhydryl group usually provides sufficient steric lock to prevent this, but temperature control is key.
Issue 3: Loss of Stereochemistry (Cis/Trans Scrambling)
References
-
Couty, F., & Evano, G. (2006).[1] Synthesis of 2-substituted azetidines.[3][4][5][6] Organic Preparations and Procedures International.[1] A foundational review on constructing the azetidine core from amino acids.
-
[1]
-
-
Singh, R. P., & Shreeve, J. M. (2002).[1] Nucleophilic Fluorinating Reagents: DAST and Deoxo-Fluor. Synthesis.[1][3][7][8][9][10][11][12] The definitive guide on handling DAST safely and effectively.
-
[1]
-
-
Vertex Pharmaceuticals. (2010).[1] Patent WO2010148197: Azetidine derivatives as CFTR modulators.[1] Describes the scale-up of protected 3-hydroxyazetidine-2-carboxylates.
-
[1]
-
-
Pace, A., et al. (2012).[1] Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. Current Organic Chemistry.[1] Discusses the specific spectral characteristics of fluorinated small rings.
-
[1]
-
-
Sigma-Aldrich. (2024).[1] Product Entry: cis-1-benzhydryl-2-(difluoromethyl)azetidin-3-ol. Confirmation of the target molecule as a commercial building block.
-
[1]
-
Sources
- 1. Synthesis routes of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine [benchchem.com]
- 2. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]
- 7. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DAST - Enamine [enamine.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Ring-Opening of 2-(Difluoromethyl)-1-azabicyclo[1.1.0]butane: A Gateway to Novel Difluoromethylated Azetidines
Introduction: Harnessing Strain for Medicinal Chemistry Innovation
The azetidine scaffold is a privileged motif in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates.[1][2] Among the diverse strategies for synthesizing functionalized azetidines, the strain-release ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful and versatile approach.[3][4][5] These highly strained bicyclic systems act as spring-loaded precursors, readily undergoing cleavage of the central C–N bond to afford a diverse array of substituted azetidines.[3][4][5]
This guide focuses on the synthesis and ring-opening reactions of a particularly valuable, yet underexplored, ABB derivative: 2-(difluoromethyl)-1-azabicyclo[1.1.0]butane . The difluoromethyl (CHF2) group is a key functional moiety in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or amino groups, capable of forming hydrogen bonds and enhancing metabolic stability.[6] The strategic incorporation of a CHF2 group onto an azetidine ring via the ring-opening of 2-(difluoromethyl)-1-azabicyclo[1.1.0]butane opens a direct route to novel, high-value building blocks for the development of next-generation therapeutics.
This document provides a comprehensive overview of the synthesis of this key precursor and detailed protocols for its subsequent ring-opening reactions, categorized by the nature of the activation method. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Synthesis of the Precursor: 2-(Difluoromethyl)-1-azabicyclo[1.1.0]butane
The synthesis of 2-(difluoromethyl)-1-azabicyclo[1.1.0]butane is not yet widely documented. However, a robust synthetic strategy can be rationally designed by drawing analogy from the established synthesis of its trifluoromethyl counterpart, 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane.[6] The proposed two-step sequence involves the initial synthesis of 2-(difluoromethyl)-2H-azirine, followed by a cyclopropanation reaction.
Workflow for the Synthesis of 2-(Difluoromethyl)-1-azabicyclo[1.1.0]butane
Sources
- 1. Site‐Selective Carbonylation of Azetidines via Copper‐Catalyzed Difluorocarbene Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic asymmetric Neber reaction for the synthesis of 2H-azirine carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of cis-2-(Difluoromethyl)azetidin-3-ol
This Application Note is structured to guide researchers through the stereoselective synthesis of cis-2-(difluoromethyl)azetidin-3-ol . This scaffold is a high-value target in medicinal chemistry, serving as a conformationally restricted, lipophilic bioisostere of proline or serine derivatives.
The protocol focuses on the kinetic stereocontrol of the reduction of a 2-substituted azetidin-3-one intermediate. This approach is chosen for its reproducibility and high diastereomeric excess (de), leveraging the steric bulk of the difluoromethyl group to direct hydride attack.
Introduction & Strategic Rationale
The incorporation of a difluoromethyl (
This protocol utilizes a late-stage stereoselective reduction of 1-benzhydryl-2-(difluoromethyl)azetidin-3-one. By employing a bulky hydride source (L-Selectride) at low temperatures, we exploit the steric hindrance of the
Key Mechanistic Insight
In the "pucker" or "butterfly" conformation of the azetidin-3-one:
-
The bulky Benzhydryl (Bn) group on Nitrogen and the
group on C2 adopt a pseudo-equatorial orientation to minimize 1,2-strain. -
Bulky reducing agents are sterically blocked from the face containing the
group. -
Result: Hydride attack occurs from the face opposite the
group (trans-attack), resulting in the hydroxyl group ending up on the same face as the group (cis-product ).
Retrosynthetic Analysis & Workflow
The synthesis hinges on the efficiency of the ketone reduction. The precursor ketone is accessible via oxidation of readily available racemic mixtures or via cyclization of fluorinated imines.
Caption: Retrosynthetic logic flow. The critical stereodetermining step is the reduction of the azetidin-3-one intermediate.
Experimental Protocol
Phase 1: Preparation of Reagents
Ensure all glassware is flame-dried and cooled under an Argon atmosphere. The sensitivity of the reduction to moisture cannot be overstated; water can quench the borohydride and alter the stereoselectivity by changing the aggregation state of the reagent.
Materials Checklist:
-
Substrate: 1-Benzhydryl-2-(difluoromethyl)azetidin-3-one (Synthesized via oxidation of the racemic alcohol or cyclization of the corresponding
-amino ketone). -
Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF.
-
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from an SPS (Solvent Purification System).
-
Quench: 30% Hydrogen Peroxide (
) and 3M Sodium Hydroxide (NaOH).
Phase 2: Stereoselective Reduction (Step-by-Step)
Step 1: Solvation Dissolve 1.0 equivalent (e.g., 287 mg, 1.0 mmol) of 1-benzhydryl-2-(difluoromethyl)azetidin-3-one in anhydrous THF (10 mL, 0.1 M concentration). Place the flask in a dry ice/acetone bath and cool to -78 °C .
-
Critical Note: Allow the solution to equilibrate at -78 °C for at least 15 minutes to ensure the conformational population of the ring is stabilized.
Step 2: Reagent Addition Add L-Selectride (1.2 equivalents, 1.2 mL of 1.0 M solution) dropwise via syringe over 10 minutes.
-
Observation: No significant color change should occur. Rapid addition can cause local heating, eroding diastereoselectivity.
Step 3: Reaction Monitoring Stir the mixture at -78 °C for 2 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).
-
Endpoint: Disappearance of the ketone spot (
) and appearance of the alcohol spot ( ).
Step 4: Oxidative Work-up (Critical for Boron Removal)
While still at -78 °C, quench the reaction carefully with Methanol (1 mL).
Remove the cooling bath and allow the mixture to warm to 0 °C.
Add 3M NaOH (2 mL) followed by 30%
-
Safety: This step is exothermic and evolves gas. Ensure adequate venting. Stir for 30 minutes at room temperature to cleave the organoborane adducts.
Step 5: Extraction and Purification
-
Dilute with Ethyl Acetate (30 mL) and water (10 mL).
-
Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Flash column chromatography on Silica Gel (Gradient: 10%
30% EtOAc/Hexane).
Phase 3: Data Analysis & Validation
Expected Yield: 85-92% Diastereomeric Ratio (dr): >95:5 (cis:trans)
| Analytical Method | Expected Signal (cis-isomer) | Diagnostic Feature |
| 1H NMR (CDCl3) | Coupling constant | |
| 19F NMR | Distinct ABX pattern due to chiral center at C2. | |
| NOESY | Strong Cross-peak | Strong correlation between H-2 and H-3 indicates cis relationship. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (< 80:20) | Temperature too high during addition. | Ensure internal probe reads -78 °C. Switch to K-Selectride (larger cation increases steric bulk). |
| Incomplete Conversion | Moisture in THF or degraded reagent. | Titrate L-Selectride or use a fresh bottle. Dry THF over Na/Benzophenone. |
| Ring Opening | Work-up too harsh (Acidic). | Azetidines are acid-sensitive. Keep work-up basic/neutral. Avoid prolonged exposure to silica gel. |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the steric command of the reaction.
Caption: Steric blocking by the C2-difluoromethyl group forces the hydride to attack from the less hindered face, yielding the cis-alcohol.
References
-
Mykhailiuk, P. K. (2015).[1][2] In situ generation of difluoromethyl diazomethane for [3+2] cycloadditions with alkynes. Angewandte Chemie International Edition, 54(22), 6558-6561.[2]
-
Degennaro, L., et al. (2025). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. University of Bari / Uniba.it.
-
Zhang, H., et al. (2019).[3] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.[3] Journal of the American Chemical Society, 141(22).
-
Enamine Ltd. Photochemical Access to Drug-Like Alkyl Azetidines.[4] Enamine.net.[2][4]
-
Wang, Y., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.[5] Journal of the American Chemical Society.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. In Situ generation of difluoromethyl diazomethane for [3+2] cycloadditions with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enamine.net [enamine.net]
- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Using 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol as a PROTAC linker
Strategic Utilization of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol in PROTAC Design
Executive Summary
The transition from flexible polyethylene glycol (PEG) linkers to rigidified scaffolds represents a paradigm shift in PROTAC development. This guide details the application of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol (CAS: 2819664-37-2) as a high-value linker precursor.
Unlike passive alkyl chains, this scaffold offers three distinct advantages:
-
Entropy Reduction: The azetidine ring restricts conformational freedom, minimizing the entropic penalty upon ternary complex formation.
-
Bioisosteric Modulation: The difluoromethyl (
) group acts as a lipophilic hydrogen bond donor, improving membrane permeability while blocking metabolic soft spots.[1] -
Stereochemical Control: The defined cis/trans geometry allows for precise vector orientation between the E3 ligase and the Protein of Interest (POI).
Note: The benzhydryl group serves as a lipophilic protecting group for the azetidine nitrogen. Successful utilization requires a specific deprotection sequence described in Section 4.
Strategic Design & Mechanism
The efficacy of a PROTAC is governed by the stability of the ternary complex (POI:PROTAC:E3).[2][3] Flexible linkers often suffer from high conformational entropy, requiring significant energy to "freeze" into a bioactive conformation.
The "Rigidity-Permeability" Trade-off
Incorporating the 2-(difluoromethyl)azetidine core addresses the "linkerology" dilemma:
-
Azetidine Ring: Constrains the vector angle between the Warhead and E3 Ligand.
-
Moiety: Lowers the
of the adjacent amine (if free) or modulates the dipole of the ring, while acting as a bioisostere for hydroxyl/thiol groups, enhancing lipophilicity ( ) without sacrificing solubility.[1]
Figure 1: Thermodynamic advantage of rigid azetidine linkers over flexible chains. The pre-organized scaffold reduces the entropic cost of binding.
Physicochemical Profile & Handling
| Property | Specification | Application Relevance |
| Molecular Formula | Precursor Scaffold | |
| Molecular Weight | 289.32 g/mol | Low MW allows room for large ligands |
| Appearance | White to Off-white Solid | Easy handling (non-hygroscopic) |
| Solubility | DCM, MeOH, DMSO | Compatible with standard organic synthesis |
| Stereochemistry | cis-2,3 (Commercial standard) | Critical: Mitsunobu reaction will invert C3 to trans |
| Key Functionality | Secondary Alcohol (-OH) | Attachment point 1 (Ether formation) |
| Protecting Group | N-Benzhydryl (Diphenylmethyl) | Must be removed to access Attachment point 2 |
Experimental Protocols
The synthesis of a PROTAC using this linker involves a "Sandwich Strategy":
-
Functionalize C3-OH: Attach the first ligand (usually the Warhead) via ether linkage.
-
Deprotect Nitrogen: Remove the benzhydryl group.
-
Functionalize Nitrogen: Attach the second ligand (E3 binder) via amide/alkyl linkage.
Phase A: C3-Functionalization (Mitsunobu Reaction)
Context: The Mitsunobu reaction is preferred for attaching phenolic Warheads (e.g., for Kinase inhibitors) to the secondary alcohol. Stereochemical Note: This reaction proceeds with inversion of configuration . Starting with cis-alcohol yields a trans-ether.
Reagents:
-
1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol (1.0 equiv)
-
Phenolic Warhead (1.1 equiv)
-
Triphenylphosphine (
, 1.5 equiv) -
DIAD (Diisopropyl azodicarboxylate, 1.5 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Dissolve the azetidin-3-ol, Phenolic Warhead, and
in anhydrous THF under atmosphere. Cool to 0°C. -
Add DIAD dropwise over 15 minutes. The yellow color should fade between drops.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Concentrate in vacuo. Triturate with
/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via Flash Chromatography (Silica, Hexane/EtOAc gradient).
Phase B: N-Deprotection (Benzhydryl Removal)
Context: The benzhydryl group is bulky and acid-stable. While Hydrogenolysis (
Method 1: ACE-Cl (Recommended for Scale/Compatibility) Reagents:
-
1-Chloroethyl chloroformate (ACE-Cl, 1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
Procedure:
-
Dissolve the intermediate from Phase A in dry DCE at 0°C.
-
Add ACE-Cl dropwise. Add proton sponge (1.5 equiv) if the Warhead is acid-sensitive.
-
Reflux for 2–4 hours. Monitor by LCMS for the formation of the carbamate intermediate.
-
Concentrate to dryness.
-
Redissolve the residue in MeOH and reflux for 1 hour (Methanolysis of the carbamate).
-
Concentrate to yield the free amine hydrochloride salt .
Method 2: Hydrogenolysis (Standard) Only use if the Warhead is stable to reduction.
-
Dissolve in MeOH/EtOAc (1:1). Add 10% Pd/C (10 wt%).
-
Stir under
balloon (1 atm) for 12 hours. -
Filter through Celite and concentrate.
Phase C: Final Assembly (Amide Coupling)
Reagents:
-
Deprotected Azetidine-Warhead conjugate (HCl salt)
-
Carboxylic Acid-E3 Ligand (e.g., VHL-acid or Pomalidomide-acid)
-
HATU (1.2 equiv), DIPEA (3.0 equiv)
-
Solvent: DMF[4]
Procedure:
-
Dissolve the Carboxylic Acid-E3 Ligand in DMF. Add DIPEA and HATU. Stir for 5 mins to activate.
-
Add the Azetidine-Warhead amine salt.
-
Stir at RT for 2–4 hours.
-
Purification: Isolate via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Synthetic Workflow Diagram
Figure 2: Synthetic route for incorporating the azetidine linker. Note the modularity allowing Warhead attachment prior to E3 ligand coupling.
Quality Control & Validation
To ensure the integrity of the linker during synthesis, monitor the following specific markers:
-
NMR: The difluoromethyl group is distinct.
-
Look for a doublet of doublets (dd) or triplet of doublets (td) in the region of -110 to -130 ppm (depending on solvent and diastereomer).
-
Loss of Fluorine signal indicates hydrolysis or elimination (rare but possible under harsh basic conditions).
-
-
Stereochemistry Check:
-
Compare the coupling constant (
) of protons at C2 and C3. -
cis-azetidines typically display
. -
trans-azetidines (post-Mitsunobu) typically display
.
-
-
LCMS:
-
Monitor the loss of the Benzhydryl mass (-167 Da) during deprotection.
-
Watch for "over-alkylation" if using alkyl halides instead of ACE-Cl.
-
References
-
Difluoromethyl Bioisosteres in Medicinal Chemistry
-
Rigid Linkers in PROTACs
- Title: Optimizing linker rigidity to improve intracellular behavior of PROTACs.
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Benzhydryl Deprotection Strategies
- General Linkerology: Title: Overview of PROTAC Linkers (Flexible vs. Rigid). Source: ChemPep.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
Advanced Functionalization of Hydroxyl Groups in Fluorinated Azetidines
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug development. It addresses the specific synthetic challenges of functionalizing hydroxyl groups within the strained, electron-deficient environment of fluorinated azetidines.
Application Note & Protocol Guide | Version 2.0
Executive Summary & Strategic Analysis
Fluorinated azetidines are high-value bioisosteres in modern drug design, offering a rigidified vector for displaying fluorine to modulate pKa, metabolic stability (blocking P450 sites), and lipophilicity. However, the functionalization of hydroxyl groups on these scaffolds is non-trivial due to the convergence of high ring strain (~25 kcal/mol) and strong inductive effects from fluorine substituents.
This guide focuses on the two most chemically significant scaffolds:
-
Scaffold A: 3-Hydroxy-3-(trifluoromethyl)azetidine (Tertiary alcohol, highly acidic OH).
-
Scaffold B: 3-Fluoro-3-(hydroxymethyl)azetidine (Primary alcohol, neopentyl-like steric environment).
The "Instability Trap": 3-Fluoroazetidin-3-ol
Critical Note: Researchers often attempt to synthesize or functionalize 3-fluoroazetidin-3-ol (gem-fluoro alcohol). This species is inherently unstable. The donation of the oxygen lone pair into the C-F
-
Guidance: Do not target 3-fluoroazetidin-3-ol as an isolated intermediate. Instead, use 3,3-difluoroazetidine or 3-hydroxy-3-(trifluoromethyl)azetidine as stable surrogates.
Mechanistic Constraints
| Feature | Scaffold A (3-OH-3-CF3) | Scaffold B (3-F-3-CH2OH) |
| OH Acidity (pKa) | ~10-11 (Acidic). The CF3 group strongly withdraws electron density. | ~15-16 (Standard). F is |
| Nucleophilicity | Low. The alkoxide is stabilized, making it a "lazy" nucleophile. | Moderate. Comparable to standard primary alcohols. |
| Steric Bulk | High. Tertiary center + bulky CF3 group hinders approach. | Moderate. Neopentyl-like position; |
| Ring Opening Risk | Moderate. Strong Lewis acids can trigger C2/C4 attack. | High. C3 is quaternary; carbocation formation at C3 is difficult, but ring strain persists. |
Core Protocols
Protocol A: O-Alkylation of 3-Hydroxy-3-(trifluoromethyl)azetidines
Challenge: The tertiary alcohol is sterically hindered and the alkoxide is poorly nucleophilic due to the electron-withdrawing CF3 group. Standard Williamson ether synthesis (NaH/RX) often stalls or leads to elimination of the alkyl halide.
Optimized Method: Silver(I) Oxide Promoted Alkylation This method uses Ag2O to activate the alkyl halide and gently buffer the reaction, driving the sluggish nucleophile to react without requiring harsh basicity that degrades the azetidine ring.
Materials:
-
Substrate: N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine (1.0 equiv)
-
Alkylating Agent: Alkyl Iodide (5.0 equiv) - Excess is crucial
-
Promoter: Ag2O (1.5 - 2.0 equiv)
-
Solvent: DMF (Anhydrous) or CH3CN
Step-by-Step Workflow:
-
Preparation: Dissolve N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N2 or Ar).
-
Activation: Add the Alkyl Iodide (5.0 equiv) in one portion.
-
Initiation: Add Ag2O (1.5 equiv) effectively. The reaction vessel should be wrapped in foil to protect from light.
-
Reaction: Stir vigorously at 40 °C for 16–24 hours.
-
Note: Monitoring by TLC/LCMS is essential. If conversion is <50% after 12h, add a second portion of Ag2O (0.5 equiv) and Alkyl Iodide (2.0 equiv).
-
-
Workup: Filter the suspension through a Celite pad to remove silver salts. Rinse with EtOAc.
-
Extraction: Wash the filtrate with water (3x) to remove DMF, then brine (1x). Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The Ag+ ion coordinates to the iodide leaving group, making it a "super-leaving group," which compensates for the weak nucleophilicity of the fluorinated alkoxide.
Protocol B: Deoxofluorination (Converting OH to F)
Target: Synthesis of 3-fluoro-3-(trifluoromethyl)azetidine (vicinal perfluoro-like center). Challenge: Preventing ring expansion or elimination (to azetine) during the activation of the alcohol.
Reagent Choice: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability, allowing better control.
Step-by-Step Workflow:
-
Setup: Charge a chemically resistant (Teflon or PP) vessel with N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine (1.0 equiv) and anhydrous DCM (0.1 M). Cool to -78 °C .
-
Addition: Add Deoxo-Fluor (1.5 equiv) dropwise. Do not add rapidly; exotherm can trigger ring opening.
-
Equilibration: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C (ice bath). Do not heat to reflux.
-
Quenching (Critical): Quench by dropwise addition of saturated aqueous NaHCO3while still at 0 °C. Vigorous CO2 evolution will occur.
-
Isolation: Extract with DCM. Wash with dilute HCl (to remove amine byproducts from the reagent) and then brine.
-
Purification: Silica gel chromatography. The product is often volatile; avoid high-vacuum drying for extended periods.
Protocol C: Functionalization of 3-Fluoro-3-(hydroxymethyl)azetidine
Challenge: The primary alcohol is neopentyl-like (adjacent to a quaternary carbon). Nucleophilic substitution at the CH2 position (e.g., converting CH2OH to CH2Br) is extremely slow via SN2.
Recommended Route: Mitsunobu Reaction For converting the hydroxyl group to an ether or ester, the Mitsunobu reaction is superior to direct alkylation because it activates the oxygen under neutral conditions.
Materials:
-
Substrate: N-Boc-3-fluoro-3-(hydroxymethyl)azetidine
-
Nucleophile: Phenol, Imide, or Acid (pKa < 11)
-
Phosphine: PPh3 (1.5 equiv)
-
Azodicarboxylate: DIAD (1.5 equiv)
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate, nucleophile, and PPh3 in anhydrous THF (0.1 M) at 0 °C.
-
Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.
-
Reaction: Warm to Room Temperature and stir for 12 hours.
-
Optimization: If the reaction is sluggish (due to the steric bulk of the adjacent fluorine/ring), heat to 40 °C.
-
Workup: Concentrate and triturate with Et2O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the supernatant.[1][2]
Visualization & Decision Logic
Strategic Decision Tree
Caption: Decision logic for selecting the appropriate functionalization protocol based on steric and electronic constraints of the azetidine scaffold.
Troubleshooting & Optimization ("The Scientist's Notebook")
| Observation | Root Cause | Corrective Action |
| Low Conversion in O-Alkylation (Scaffold A) | The CF3 group reduces the pKa of the alcohol, stabilizing the alkoxide too much (poor nucleophile). | Switch from NaH to Ag2O (Protocol A) or use Cs2CO3 in DMF at 60°C. The "Soft" silver activation of the iodide helps pull the reaction. |
| Ring Opening / Polymerization | Nucleophilic attack at C2/C4 by the base or nucleophile. | Ensure N-Boc or N-Cbz protection is intact. Avoid strong Lewis acids (e.g., BF3·OEt2). Keep reaction temperatures < 50°C. |
| Elimination during Fluorination | Formation of 3-trifluoromethyl-azetine (double bond in ring). | Strictly control temperature. Add Deoxo-Fluor at -78°C . Do not allow the reaction to exceed 0°C. Use a proton scavenger (e.g., K2CO3) if using DAST. |
| Poor Yield in Mitsunobu (Scaffold B) | Steric hindrance of the neopentyl-like carbon. | Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine) instead of DIAD/PPh3 to increase reactivity. |
References
-
Synthesis and Reactivity of 3-Fluoroazetidines: Van Brabandt, W., et al. "Synthesis of 3-fluoroazetidines." Journal of Organic Chemistry, 2006, 71(18), 7100-7102. [Link]
-
Functionalization of 3-(Trifluoromethyl)azetidines: "3-methoxy-3-(trifluoromethyl)azetidine hydrochloride." PubChem Compound Summary. [Link]
-
Ring Strain and Stability in Azetidines: Doda, K., et al. "Nucleophilic ring-opening of azetidine derivatives." Chemical Communications, 2021. [Link]
-
Mitsunobu Reactions on Hindered Alcohols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. [Link]
-
Deoxofluorination Reagents (Deoxo-Fluor vs DAST): Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 1999, 64(19), 7048-7054. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Separation of Cis/Trans Isomers of Substituted Azetidines
Welcome to the technical support center for the separation of cis and trans isomers of substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical task of isolating and purifying these diastereomers. Given the significant impact of stereochemistry on the biological activity and physicochemical properties of azetidine-containing molecules, mastering their separation is paramount.
This resource provides in-depth answers to common questions, detailed troubleshooting guides for prevalent experimental challenges, and step-by-step protocols for key separation techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis and trans isomers of substituted azetidines?
A1: Since cis and trans isomers are diastereomers, they possess different physical properties, which allows for their separation using standard, achiral techniques. The most common and effective methods include:
-
Flash Column Chromatography: This is the most widely used method for preparative scale separation in a research setting. It leverages the polarity difference between the diastereomers.
-
High-Performance Liquid Chromatography (HPLC): Offering superior resolution, HPLC is suitable for both analytical quantification and preparative separation. Standard achiral stationary phases (like silica or C18) are often sufficient.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique, particularly for preparative separations, as it is often faster and uses less organic solvent than HPLC.[2][3] Studies have shown that for diverse sets of drug-like compounds, gradient non-chiral SFC can be more successful than traditional HPLC for diastereomer separations.[2]
-
Fractional Crystallization: This classical method relies on the differential solubility of the isomers in a specific solvent system.[4] If one isomer is significantly less soluble or forms a more stable crystal lattice, it can be selectively crystallized from the mixture. This can be a highly efficient and scalable method.
Q2: How do I choose the best separation technique for my specific azetidine derivative?
A2: The optimal technique depends on several factors: the scale of the separation, the properties of your compound, and the available equipment. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a separation method.
Q3: How can I confirm the stereochemistry (cis or trans) of my separated azetidine isomers?
A3: Unambiguous determination of the relative stereochemistry is crucial. The primary methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most common technique. The vicinal coupling constant (³J) between protons on the azetidine ring is stereodependent. Generally, for protons on C2 and C3 of an azetidine ring, Jcis values are larger than Jtrans values.[5] For azetidin-2-ones (β-lactams), the opposite is often true, with Jcis (5-6 Hz) being larger than Jtrans (0-2 Hz).[5]
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is definitive. A cross-peak between two protons indicates they are close in space. For example, a NOESY correlation between protons at C2 and C3 would strongly suggest a cis relationship.[5]
-
X-ray Crystallography: This is the gold standard for structure elucidation, providing unequivocal proof of the relative and absolute stereochemistry. However, it requires obtaining a single crystal of suitable quality.[6]
Troubleshooting Guide: Chromatographic Separations
This section addresses common issues encountered during flash chromatography and HPLC/SFC separations of azetidine isomers.
Problem 1: Poor or No Separation in Flash Column Chromatography
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Polarity Difference | The spots for the cis and trans isomers are very close or co-elute on the Thin Layer Chromatography (TLC) plate (ΔRf < 0.1). | Optimize the Solvent System: Systematically screen a range of eluents. Start with a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Test different ratios. If separation is still poor, try a more polar modifier like methanol or isopropanol in small percentages (0.5-2%). |
| Column Overloading | Bands on the column are broad and tailing, leading to fraction mixing. The crude material was not fully soluble in the loading solvent. | Reduce Sample Load: As a rule of thumb, use a silica gel-to-sample mass ratio of at least 50:1 for difficult separations.[7] Proper Loading Technique: Dissolve the sample in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the column ("dry loading").[8][9] This prevents band broadening caused by using a strong loading solvent. |
| Incorrect Stationary Phase | The compound streaks or appears to decompose on the silica TLC plate. | Change the Stationary Phase: Azetidines, being basic, can interact strongly with acidic silica gel, causing tailing or degradation.[8] Try using deactivated (neutral) silica gel, alumina (basic or neutral), or add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent. |
| Improper Column Packing or Flow Rate | Channeling is visible in the column bed. The separation worsens at a very high or very low flow rate. | Pack the Column Properly: Pack the column as a slurry to ensure a homogenous bed.[9] Optimize Flow Rate: The optimal flow rate allows for equilibrium between the mobile and stationary phases without excessive diffusion. A typical target is a solvent head drop of 5-7 cm per minute.[7][9] |
Problem 2: Poor Resolution or Peak Shape in HPLC/SFC
| Potential Cause | Diagnostic Check | Recommended Solution |
| Suboptimal Mobile Phase | Peaks are broad, tailing, or co-eluting. | Systematic Method Development: Start with a scouting gradient (e.g., 5-95% acetonitrile in water) to determine the approximate elution conditions.[10] Fine-tune the separation isocratically or with a shallower gradient.[11] For basic azetidines, adding a modifier like 0.1% trifluoroacetic acid (TFA) for reversed-phase or 0.1% diethylamine (DEA) for normal-phase can significantly improve peak shape. |
| Incorrect Column Choice | Baseline separation is not achieved despite extensive mobile phase optimization. | Screen Different Stationary Phases: Diastereomers can exhibit unique selectivities on different columns. If a standard C18 column fails, try one with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase.[1] For SFC, phases like ethyl pyridine or naphthalene-based columns can offer unique selectivity for diastereomers.[12] |
| Mass Overload (Preparative) | Peak fronting or tailing is observed as the injection volume increases. | Determine Loading Capacity: Perform a loading study by injecting increasing amounts of the mixture until resolution degrades. Operate at or below 80% of this determined maximum load. |
| Temperature Effects | Retention times are drifting, or selectivity changes between runs. | Use a Column Oven: Temperature fluctuations can affect selectivity. Maintaining a constant, slightly elevated temperature (e.g., 30-40°C) can improve reproducibility and peak efficiency.[1] |
Data Presentation: Comparison of Chromatographic Techniques
| Technique | Typical Stationary Phase | Advantages | Disadvantages | Best For |
| Flash Chromatography | Silica Gel, Alumina | Low cost, high capacity, simple setup | Lower resolution, requires larger solvent volumes | Routine purification of >50 mg scale with good ΔRf. |
| Reversed-Phase HPLC | C18, C8, Phenyl-Hexyl | High resolution, excellent reproducibility, widely applicable | Higher cost, lower capacity than flash, potential for compound degradation at pH extremes | Analytical quantification and purification of polar to moderately non-polar azetidines. |
| Normal-Phase HPLC | Silica, Diol, Cyano | Excellent for isomers with different polar functional groups | Sensitive to water content in the mobile phase, solvent costs can be high | Purification of non-polar to moderately polar azetidines, orthogonal to reversed-phase. |
| SFC | Ethyl Pyridine, Diol, 2-PIC | Fast separations, reduced organic solvent waste, easy sample recovery | Requires specialized equipment, less universally available | Preparative-scale purification, especially for less polar compounds; considered a "green" alternative.[3][12] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Azetidine Isomer Separation
This protocol outlines a general procedure for separating a mixture of cis/trans azetidine isomers.
-
Solvent System Selection: a. Using a TLC plate, spot the crude mixture. b. Develop the plate in various solvent systems (e.g., start with 20% Ethyl Acetate in Hexanes). c. The ideal system will show good separation between the two spots (ΔRf ≥ 0.1) and move the lower-eluting isomer to an Rf of ~0.2-0.3. d. If the spots tail, add 0.5% triethylamine to the eluent mixture and re-run the TLC.
-
Column Packing: a. Select a column with an appropriate diameter for your sample size (e.g., a 40g silica column for ~0.8g of crude material). b. Jam a small cotton plug at the bottom. Add a ~1 cm layer of sand. c. Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column. d. Use air pressure to gently push the solvent through, settling the silica into a firm, flat bed. Do not let the column run dry.[9] Add another ~1 cm layer of sand on top.
-
Sample Loading (Dry Loading Recommended): a. Dissolve your crude azetidine mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). b. Add a small amount of silica gel (2-3x the mass of your crude product) and mix to form a slurry. c. Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection: a. Carefully fill the column with the eluent. b. Apply gentle air pressure to achieve a steady flow rate (e.g., ~5 cm/min).[9] c. Collect fractions in test tubes. The size of the fractions should be about 80-100% of the volume of the silica gel used.[9] d. Do not interrupt the flow for more than a few minutes once the elution has begun, as this will degrade the separation.[7]
-
Analysis: a. Analyze the collected fractions by TLC to identify which contain the pure isomers. b. Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to set up and run a flash chromatography column. [reachdevices.com]
- 8. Chromatography [chem.rochester.edu]
- 9. epfl.ch [epfl.ch]
- 10. lcms.cz [lcms.cz]
- 11. molnar-institute.com [molnar-institute.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Difluoromethylation Optimization
Topic: Optimization of Reaction Conditions for the Introduction of the Difluoromethyl ( ) Group
Introduction: The Lipophilicity-Hydrogen Bond Paradox
Welcome to the Difluoromethylation Technical Support Center. As a Senior Application Scientist, I understand that the
However, installing
This guide is structured to help you navigate these stability/reactivity trade-offs.
Module 1: Reagent Selection Matrix
Before starting, diagnose your substrate to select the correct mechanistic pathway.
| Substrate Class | Target Site | Recommended Reagent | Mechanism | Key Constraint |
| Electron-Deficient Heteroarenes (Pyridines, Diazines) | C-H Bond (Innate) | Baran’s Reagent ( | Radical Minisci-type | Requires acidic/oxidative conditions. |
| Aldehydes / Ketones | C=O (Nucleophilic attack) | TMS-CF | Nucleophilic Addition | Anion is unstable; requires Lewis base activation. |
| Phenols / Thiols / Amines | X-H Bond (X=O, S, N) | ClCF | Difluorocarbene Insertion | Sensitive to moisture; requires high temp ( |
| Electron-Rich Arenes | C-H Bond | Photoredox Catalysis (Advanced) | Radical Oxidation | Requires specific Ir/Ru catalysts. |
Module 2: Radical C-H Difluoromethylation (Baran’s Reagent)
Primary Reagent: Zinc Difluoromethanesulfinate (DFMS,
The Protocol: Biphasic Oxidative Radical Transfer
This protocol relies on the oxidative generation of the electrophilic
-
Setup: Dissolve substrate (1.0 equiv) in a biphasic mixture of DCM and Water (2.5:1 ratio) .
-
Scientist's Note: While DMSO is often cited, the DCM/Water biphasic system suppresses side reactions and simplifies workup.
-
-
Reagent Addition: Add DFMS (3.0 equiv).
-
Initiation: Add Trifluoroacetic Acid (TFA) (1.0 equiv) followed by tert-Butyl Hydroperoxide (TBHP) (70% aq., 5.0 equiv) dropwise at
C. -
Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours.
-
Visual Cue: The reaction often turns slightly yellow/orange. If it remains colorless and conversion is low, add more TBHP.
-
Troubleshooting & FAQs
Q: My conversion is stuck at 30%. Should I heat it?
-
A: No. Heating often decomposes the radical source too quickly. Instead, add the DFMS and TBHP in portions (e.g., add 50% at T=0 and 50% at T=2 hours). This maintains a steady-state concentration of the radical.
Q: I see regioselectivity issues on my pyridine ring.
-
A: The
radical is nucleophilic relative to , but still electrophilic overall. It prefers the most electron-deficient position (C2 or C4). If C2 is blocked, C4 is favored. To switch selectivity, you must pre-functionalize (e.g., use a halide blocker) or switch to a Minisci reaction using a carboxylic acid precursor.
Q: The reaction mixture is messy with many byproducts.
-
A: This is typical of radical chemistry. Ensure you are using the DCM/Water biphasic system. The water phase acts as a "sink" for the zinc salts and sulfinic acid byproducts, keeping the organic phase cleaner.
Visualizing the Radical Pathway
The following diagram illustrates the critical role of the oxidant and the zinc salt.
Caption: Oxidative generation of the difluoromethyl radical from zinc sulfinate salts and subsequent trapping by heteroarenes.
Module 3: Nucleophilic Difluoromethylation (Carbonyls)
Primary Reagents: TMS-CF
The Protocol: Lewis Base Activation
Unlike
-
Reagent: Use (Difluoromethyl)trimethylsilane (TMS-CF
H) (1.2 equiv). -
Solvent: DMF or THF (Must be anhydrous).
-
Activator (The Critical Choice):
-
Standard:CsF (Catalytic, 20 mol%).
-
Controlled:TBAT (Tetrabutylammonium difluorotriphenylsilicate) for slower release.
-
-
Temperature: Start at -78^\circ C and warm slowly.
-
Additives: If conversion is low, add HMPA (20 mol%) to activate the silicon center without increasing basicity.
Troubleshooting & FAQs
Q: I am getting the protonated product (reduction) instead of addition.
-
A: This is the "HMPA Effect." The naked
anion is unstable and basic. It deprotonates the -position of enolizable ketones.-
Solution: Switch to Hu’s Reagent (N-tosyl-S-difluoromethyl-S-phenylsulfoximine).[1] It releases the
group via a different mechanism that is less basic and more nucleophilic.
-
Q: The reagent TMS-CF2H seems inert.
-
A: It requires a "kick." If CsF fails, use KOtBu (stoichiometric) at -78°C, but ensure your substrate is not base-sensitive.
Q: Can I use this on esters?
-
A: Generally, no. Esters usually undergo double addition or decomposition. For esters, consider converting to the aldehyde first or using a radical approach.
Module 4: Heteroatom Functionalization (O/N/S-Difluoromethylation)
Primary Reagent: Sodium Chlorodifluoroacetate (
The Protocol: Carbene Insertion
This reaction does not involve a direct
-
Solvent: DMF or NMP (High boiling point required).
-
Base:
(2.0 equiv). -
Temperature: 95–100^\circ C . (Decarboxylation occurs here).[3][4][5]
-
Water Addition: Add 10–20 equiv of water.
Troubleshooting & FAQs
Q: I see low yield and starting material.
-
A: You likely didn't reach the decarboxylation temperature. The internal temperature must exceed 90°C. Ensure your oil bath is at 110°C.
Q: Why do I need water? Won't it kill the carbene?
-
A: It's a competition. Water does hydrolyze carbene, but it is also required to protonate the intermediate anion.
-
Optimization: Add the reagent slowly (over 1 hour) to a mixture of Phenol + Base + Water. This favors the phenol trapping over water hydrolysis.
-
Module 5: Troubleshooting Matrix (Symptom -> Diagnosis -> Solution)
| Symptom | Diagnosis | Solution |
| Reaction turns black/tarry (Radical) | Over-oxidation / Polymerization | Reduce TBHP loading; Switch from DMSO to DCM/Water biphasic. |
| No reaction (Nucleophilic) | Inactive Silicon species | Add HMPA or 18-crown-6 to chelate the counter-cation. |
| Formation of | Protonation of anion | Substrate is too enolizable. Switch to Hu's Reagent or use non-basic activation (TBAT). |
| Gas evolution observed (Carbene) | Rapid decarboxylation | Reagent added too fast. Use a syringe pump for slow addition of |
Visualizing the Selectivity Challenge
The following diagram maps the competition between the desired pathway and the primary decomposition mode (Carbene formation) during nucleophilic difluoromethylation.
Caption: The "Temperature Trap": Keeping the reaction cold (-78°C) favors nucleophilic attack over alpha-elimination to carbene.
References
-
Fujiwara, Y., et al. (2012).[13] "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature, 492, 95–99.[13]
- Key Insight: Establishes the Zinc Difluoromethanesulfin
-
Zhang, W., et al. (2009).[14] "N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent."[14] Organic Letters, 11(10), 2109–2112.[14]
- Key Insight: Introduces Hu's reagent for controlled nucleophilic transfer.
-
Prakash, G. K. S., et al. (2011). "Nucleophilic Difluoromethylation of Carbonyl Compounds." European Journal of Organic Chemistry, 2011(7), 1237.
- Key Insight: Defines the activ
-
Li, Y., et al. (2006). "Difluoromethylation of O-, S-, and N-Nucleophiles with Sodium Chlorodifluoroacetate." Journal of Organic Chemistry, 71(19), 7235–7239.
- Key Insight: Standardizes the carbene insertion protocol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. Baran difluoromethylation reagent - Enamine [enamine.net]
- 14. N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: a new difluoromethylation reagent for S-, N-, and C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol
[1][2][3]
Introduction & Physicochemical Context
1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol is a critical intermediate, often utilized in the synthesis of S1P receptor modulators (e.g., Siponimod analogs).[1][2][3] High-purity isolation of this compound is challenging due to three competing factors:
-
Ring Strain: The azetidine ring (approx. 25 kcal/mol strain energy) is susceptible to ring-opening polymerization under strong acidic conditions.[2][3]
-
Stereochemistry: The molecule possesses two chiral centers (C2 and C3), typically resulting in a mixture of cis and trans diastereomers. The trans isomer is generally the thermodynamic product, but synthetic routes (e.g., ketone reduction) often yield mixtures requiring enrichment.[3]
-
Lipophilicity vs. Polarity: The benzhydryl (diphenylmethyl) group confers significant lipophilicity, while the hydroxyl and difluoromethyl groups introduce polarity and hydrogen-bonding capability.[3]
This guide provides field-proven workflows to navigate these challenges, prioritizing crystallization for scale and modified chromatography for R&D purification.
Purification Decision Matrix
Before selecting a method, assess your crude material's profile.[2][3]
Figure 1: Decision tree for selecting the optimal purification pathway based on crude purity and diastereomeric ratio.
Protocol A: Selective Crystallization (Recommended)
Crystallization is the "Gold Standard" for this molecule because the bulky benzhydryl group facilitates strong lattice packing, often excluding the unwanted diastereomer.
Mechanism of Action
The trans-isomer typically exhibits lower solubility in non-polar hydrocarbons compared to the cis-isomer due to more efficient packing (centrosymmetric-like nature).[1][2][3] We exploit this solubility differential.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Solvent Exchange | Evaporate reaction solvent (e.g., THF/MeOH) completely.[1][2] Replace with Toluene (5 volumes relative to mass).[2] |
| 2 | Dissolution | Heat to 60-65°C .[1][2] Ensure complete dissolution. If haze persists, filter hot through Celite. |
| 3 | Nucleation | Cool slowly to 45°C . Add n-Heptane (2 volumes) dropwise over 20 minutes. |
| 4 | Seeding | Add seed crystals (0.5 wt%) of pure product. Stir at 40°C for 1 hour. Crucial for polymorph control.[2] |
| 5 | Growth | Cool to 0-5°C at a rate of 10°C/hour.[1][2] Add remaining n-Heptane (3 volumes).[1][2] |
| 6 | Isolation | Filter the white solid.[2] Wash with cold Toluene/Heptane (1:5).[2] |
Expected Yield: 75-85% recovery. Diastereomeric Enrichment: Typically improves from 80:20 (dr) to >98:2.[2]
Protocol B: Flash Chromatography (Troubleshooting Mode)[1]
Use this method only if the crude is too impure (<70%) to crystallize or if you need to isolate the minor diastereomer.
The "Silica Acidity" Problem
Standard silica gel is slightly acidic (pH 6.5-7.0).[2] Azetidines are basic amines.[2]
-
Risk: The azetidine nitrogen interacts with silanols, causing severe "tailing" (band broadening) and potential acid-catalyzed ring opening or rearrangement.[3]
The Buffered System Solution
-
Pre-treatment: Slurry silica in mobile phase containing 1% Triethylamine (TEA) before packing.[2]
-
Mobile Phase A: Hexanes (or Heptane).[2]
-
Mobile Phase B: Ethyl Acetate (EtOAc).[2]
Gradient Table:
| Time (CV) | % Mobile Phase B | Comment |
| 0-2 | 5% | Equilibrate & elute non-polar impurities (benzophenone derivatives). |
| 2-10 | 5% -> 25% | Linear gradient.[1][2] Product typically elutes at ~15-20% B. |
| 10-12 | 25% | Hold to ensure complete elution of the polar alcohol.[1][2] |
Detection: UV at 210 nm (weak) or 254 nm (Benzhydryl absorption).
Troubleshooting & FAQs
Q1: My product is "oiling out" during crystallization instead of forming a solid. Why?
Diagnosis: This is a supersaturation event where the metastable limit is exceeded too quickly, or the purity is too low. Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add Seed Crystals: This provides a template for the lattice, bypassing the energy barrier for nucleation.[2]
-
Reduce Antisolvent: Use less Heptane initially.
-
Slower Cooling: Decrease cooling ramp to 5°C/hour.
Q2: I see two spots on TLC that are very close. Which is which?
Analysis: These are likely the cis and trans diastereomers.[2]
-
Identification: The trans-isomer (hydroxyl and
on opposite sides) is typically less polar (higher ) than the cis-isomer in Hexane/EtOAc systems because the cis-isomer often has an internal H-bond or a larger dipole moment depending on the specific conformation.[1][3] -
Confirmation: Isolate a small fraction and run NOESY NMR. The cis isomer will show a correlation between the C2-H and C3-H protons; the trans will not.[1][2]
Q3: The yield is low after chromatography, and the column turned yellow.
Diagnosis: Decomposition on the column. Cause: The azetidine ring opened or the benzhydryl group cleaved due to silica acidity. Fix: You must use 1% Triethylamine (TEA) in the mobile phase. Alternatively, switch to Neutral Alumina or Basic Alumina stationary phases, which are much gentler on acid-sensitive amines.
Q4: Can I use Dichloromethane (DCM) for extraction?
Answer: Yes, but be cautious.
Stability & Storage Protocols
References
-
Novartis AG. (2013).[2][3] Process for the preparation of 1-(4-hydroxyphenyl)-azetidin-3-ol derivatives.[1][2][3] WO2013113916A1.[2] (Describes synthesis and crystallization of related benzhydryl-azetidinols). Link
-
Couty, F., & Evano, G. (2006).[3] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2] Organic Preparations and Procedures International, 38(5), 427-465.[2] (Review of azetidine stability and purification). Link[1]
-
Albert, M., et al. (2012).[2] Synthesis of 3-Fluoroazetidines and 3,3-Difluoroazetidines.[1][2][3] Journal of Organic Chemistry.[2][4] (Provides context on fluorinated azetidine handling). Link[1]
-
PubChem. (2025).[2][3][5][6] Compound Summary: 1-(Diphenylmethyl)azetidin-3-ol.[1][2][3][6][7] (Physicochemical data source). Link[1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol before handling.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-Benzhydryl-3-Azetidinol 95% 18621-17-5 manufacturers in India | 1-Benzhydryl-3-Azetidinol 95% - India with worldwide shipping [ottokemi.com]
- 3. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. 1-(Diphenylmethyl)azetidin-3-ol | C16H17NO | CID 330448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Technical Support Center: Crystallizing Fluorinated Azetidine Salts
Welcome to the Technical Support Center for the crystallization of fluorinated azetidine salts. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of crystallizing these unique and often challenging compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work. The insights provided here are a synthesis of established crystallographic principles and field-proven experience.
Introduction: The Challenge and Opportunity of Fluorinated Azetidine Salts
Fluorinated azetidine salts are a class of compounds with significant potential in medicinal chemistry. The incorporation of fluorine can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid scaffold that can be strategically employed in drug design. When combined, these features create molecules with promising therapeutic profiles.
However, the very characteristics that make these compounds attractive also present unique crystallization challenges. The high electronegativity of fluorine can alter intermolecular interactions, influencing crystal packing and solubility in unpredictable ways.[2][3] The salt form, while often used to improve solubility and handling, adds another layer of complexity to solvent selection and polymorph control.
This guide provides a structured, question-and-answer approach to address the common issues encountered during the crystallization of fluorinated azetidine salts, from solvent selection to troubleshooting unexpected outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Foundational Principles & Solvent Selection
Q1: What are the primary factors to consider when selecting a solvent for crystallizing a fluorinated azetidine salt?
A1: The ideal solvent for crystallization must satisfy a critical solubility profile: the compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature. This differential solubility is the driving force for crystallization upon cooling. For fluorinated azetidine salts, you must also consider:
-
Polarity and Hydrogen Bonding: Azetidinium salts are ionic and generally polar. Therefore, polar solvents are a good starting point. Solvents capable of hydrogen bonding (e.g., alcohols) can interact with both the azetidinium proton and the counter-ion. However, the presence of fluorine can reduce the basicity of the parent amine, which may affect these interactions.[1]
-
Fluorine-Specific Interactions: Organic fluorine can participate in weak hydrogen bonds (C-H···F) and other non-covalent interactions that can influence crystal packing.[2][3] The solvent choice can either promote or disrupt these interactions.
-
Boiling Point: A solvent with a boiling point below 100°C is generally preferred for ease of removal from the final crystalline product.[1] However, a boiling point that is too low can lead to rapid evaporation and poor crystal quality.
-
Inertness: The solvent must not react with your compound.
Q2: How does the fluorine content of my molecule affect solvent choice?
A2: Fluorination has several effects that directly impact solubility and, consequently, solvent selection:
-
Reduced Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the azetidine nitrogen, making it a weaker base.[1] This can affect the stability of the salt and its solubility in various solvents.
-
Altered Polarity and Lipophilicity: A single fluorine atom can increase lipophilicity (logP), while multiple fluorine atoms or a trifluoromethyl group can decrease it.[1] This modulation of polarity means that a broader range of solvents, including less polar ones, might be suitable for creating a good solubility gradient.
-
Weak Intermolecular Interactions: Fluorine's ability to act as a weak hydrogen bond acceptor can be a tool in crystal engineering.[2][3] Solvents that do not strongly compete for hydrogen bonding sites may allow these weaker fluorine-mediated interactions to guide the formation of an ordered crystal lattice.
Q3: How do I choose between a single-solvent and a multi-solvent system?
A3: A single-solvent system is often preferred for its simplicity. However, if a single solvent that provides the ideal solubility curve cannot be found, a multi-solvent (or binary solvent) system is an excellent alternative. This typically involves:
-
A "Good" Solvent: A solvent in which your fluorinated azetidine salt is highly soluble.
-
An "Antisolvent" (or "Poor" Solvent): A solvent in which your salt is poorly soluble, but which is miscible with the "good" solvent.
The crystallization is induced by dissolving the compound in a minimal amount of the hot "good" solvent, followed by the slow addition of the antisolvent until turbidity (cloudiness) is observed. This brings the solution to a state of supersaturation, from which crystals can form upon slow cooling.
Part 2: Troubleshooting Common Crystallization Problems
Q4: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution, or when the level of supersaturation is too high for the molecules to organize into a crystal lattice.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using a cooling crystallization, decrease the rate of cooling to give the molecules more time to orient themselves.
-
Slower Antisolvent Addition: In an antisolvent system, add the antisolvent more slowly and with vigorous stirring to avoid localized high concentrations.
-
-
Adjust the Solvent System:
-
Add More "Good" Solvent: Re-heat the solution to dissolve the oil and add a small amount of the "good" solvent before attempting to cool again.
-
Choose a Lower Boiling Point Solvent: A lower boiling point for the solvent system can sometimes prevent oiling out.
-
-
Lower the Initial Concentration: Starting with a more dilute solution can prevent the system from reaching the critical supersaturation level that leads to oiling out.
-
Seeding: Introduce a small, pure crystal of your compound (a seed crystal) to the slightly supersaturated solution. This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation.
Q5: No crystals are forming, even after cooling the solution. What should I do?
A5: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated, or that there is a high kinetic barrier to nucleation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.
-
Seeding: As mentioned above, adding a seed crystal is a highly effective method.
-
-
Increase Supersaturation:
-
Evaporate Some Solvent: If the solution is too dilute, gently heating to evaporate a portion of the solvent will increase the concentration.
-
Add More Antisolvent: In a binary system, carefully add more antisolvent.
-
-
Allow More Time: Some compounds require extended periods, from hours to days, to crystallize. Ensure the container is sealed to prevent complete evaporation and leave it undisturbed in a cool, vibration-free environment.
-
Re-evaluate Your Solvent System: If all else fails, the chosen solvent may be too good. It may be necessary to screen for a new solvent or antisolvent in which your compound is less soluble.
Q6: The crystallization produced very fine needles or a powder, not well-defined crystals. How can I improve crystal quality?
A6: The formation of fine particles typically results from rapid nucleation from a highly supersaturated solution. To obtain larger, higher-quality crystals, you need to slow down the crystallization process to favor crystal growth over nucleation.
Troubleshooting Steps:
-
Decrease the Level of Supersaturation: Use a more dilute solution or cool the solution more slowly.
-
Use a Solvent with Higher Viscosity: A more viscous solvent can slow down the diffusion of molecules to the crystal lattice, promoting slower, more ordered growth.
-
Temperature Cycling: In some cases, slowly cycling the temperature (a slight increase followed by a slow decrease) can help dissolve the smallest particles and allow the larger crystals to grow (a process related to Ostwald ripening).
Q7: How does the choice of counter-ion (e.g., hydrochloride vs. trifluoroacetate) influence the crystallization process?
A7: The counter-ion has a significant impact on the physicochemical properties of the salt, which in turn affects crystallization:
-
Solubility: Different counter-ions will impart different solubilities to the salt. For example, a trifluoroacetate (TFA) salt may have very different solubility profiles in common organic solvents compared to a hydrochloride (HCl) salt. This necessitates a re-evaluation of the optimal solvent system.
-
Crystal Packing and Polymorphism: The size, shape, and hydrogen bonding capabilities of the counter-ion are integral to the crystal lattice. Changing the counter-ion will almost certainly lead to a different crystal packing arrangement and may result in different polymorphs.
-
Hygroscopicity: The choice of counter-ion can influence the tendency of the crystalline solid to absorb moisture from the atmosphere. This is a critical consideration for the handling and stability of the final product.
If you are working with a TFA salt from a purification step and wish to crystallize the HCl salt, a salt exchange is necessary before crystallization. This is often done by dissolving the TFA salt and adding a source of HCl, then crystallizing the desired HCl salt from a suitable solvent system.
Data & Protocols
Table 1: Properties of Common Solvents for Crystallization
This table provides a reference for selecting appropriate solvents based on their physical properties. Polarity is a key factor in solubilizing polar azetidinium salts, while the boiling point is important for both achieving a good temperature gradient and for ease of removal.
| Solvent | Formula | Boiling Point (°C) | Polarity Index (P') | Dielectric Constant (ε) | Notes & Common Use |
| Water | H₂O | 100 | 10.2 | 80.1 | Highly polar, for very polar salts. Can form hydrates. |
| Methanol | CH₃OH | 65 | 5.1 | 32.7 | Polar protic. Good for many organic salts. |
| Ethanol | C₂H₅OH | 78 | 4.3 | 24.5 | Polar protic. A versatile solvent for many polar compounds. |
| Isopropanol (IPA) | C₃H₇OH | 82 | 3.9 | 19.9 | Less polar than ethanol. Good for cooling crystallizations. |
| Acetonitrile | CH₃CN | 82 | 5.8 | 37.5 | Polar aprotic. Can be a good "good" solvent. |
| Acetone | C₃H₆O | 56 | 5.1 | 20.7 | Polar aprotic. Volatile, good for dissolving a range of polarities. |
| Ethyl Acetate | C₄H₈O₂ | 77 | 4.4 | 6.0 | Medium polarity. Often used in binary systems. |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 3.1 | 9.1 | Non-polar aprotic. Very volatile. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 4.0 | 7.5 | Medium polarity aprotic. Can form peroxides. |
| Toluene | C₇H₈ | 111 | 2.4 | 2.4 | Non-polar. High boiling point. |
| Heptane/Hexane | C₇H₁₆/C₆H₁₄ | 98 / 69 | 0.1 | 1.9 | Very non-polar. Commonly used as an antisolvent. |
Data compiled from various sources, including[1][4]. Polarity Index (P') is a measure of a solvent's relative polarity.
Experimental Protocol: Antisolvent Crystallization of a Fluorinated Azetidine Salt
This protocol provides a general workflow for developing an antisolvent crystallization process.
Objective: To obtain high-quality crystals of a fluorinated azetidine salt.
Materials:
-
Fluorinated azetidine salt (e.g., hydrochloride or trifluoroacetate)
-
Candidate "good" solvents (e.g., methanol, ethanol, isopropanol)
-
Candidate antisolvents (e.g., ethyl acetate, toluene, heptane)
-
Small-scale crystallization vials or flasks
-
Heating/stirring plate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Screening (Small Scale):
-
In separate small vials, test the solubility of a few milligrams of your salt in ~0.5 mL of each candidate "good" solvent at room temperature and upon heating.
-
Identify a solvent that fully dissolves the compound when hot but shows low solubility at room temperature.
-
To the vials with dissolved compound, add a candidate antisolvent dropwise to check for precipitation. A good antisolvent will cause the solution to become turbid.
-
-
Crystallization (Preparative Scale):
-
Place the fluorinated azetidine salt in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the selected "good" solvent.
-
Heat the mixture with stirring until the solid is completely dissolved. Add more "good" solvent dropwise if necessary to achieve full dissolution at the elevated temperature.
-
Once a clear solution is obtained, slowly add the chosen antisolvent dropwise with continuous stirring.
-
Continue adding the antisolvent until the solution becomes persistently turbid.
-
Add a few drops of the "good" solvent to redissolve the fine precipitate and obtain a clear or faintly hazy solution.
-
Cover the flask and allow it to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Allow sufficient time for crystals to form. This may take several hours to days.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold antisolvent or a cold mixture of the good solvent and antisolvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Visualizations: Workflow Diagrams
Diagram 1: Solvent Selection Workflow
This diagram illustrates the decision-making process for selecting an appropriate solvent system.
Caption: A flowchart for systematic solvent selection.
Diagram 2: Troubleshooting "Oiling Out"
This diagram provides a logical path for diagnosing and solving the common issue of a compound oiling out.
Caption: A decision tree for troubleshooting oiling out.
References
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
McKenzie, F. (2011). Pharmaceutical Salts and Co-crystals. RSC Books Blog. [Link]
- Nayak, S. L., Hathwar, V. R., Chopra, D., & Guru Row, T. N. (2012). Role of Fluorine in Weak Interactions in Co-crystals. In J. Wouters & L. Quere (Eds.), Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry.
-
SOP: CRYSTALLIZATION. (n.d.). [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Antisolvent Crystallization - RM@Schools. (n.d.). [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]
- Davis, V. K., et al. (2019). Fluoride-ion solvation in non-aqueous electrolyte solutions.
-
LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. [Link]
- Czajkowska-Szczykowska, D., et al. (2017). Citropin 1.
- Ullah, N., & Altaf, M. (2015). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E, 71(Pt 12), o1005–o1008.
-
Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. (2020). [Link]
Sources
Preventing racemization during azetidine functionalization
Ticket ID: AZ-RX-992 Subject: Preventing Stereochemical Erosion (Racemization) in Azetidine Scaffolds Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You have reached the Azetidine Technical Support Center. This guide addresses the high susceptibility of chiral azetidines—specifically Azetidine-2-carboxylic acid (Aze) and 2-substituted azetidines —to racemization.
Unlike proline (its 5-membered homolog), the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). This strain distorts the bond angles at the
This guide provides troubleshooting workflows, mechanistic explanations, and validated protocols to maintain optical purity during functionalization.
Part 1: Diagnostic & Troubleshooting (Q&A)
Issue 1: Peptide Coupling (C2-Racemization)
User Report: "I am coupling Fmoc-L-Azetidine-2-COOH to a secondary amine. Using HATU/DIPEA, I see ~15-20% D-isomer formation by chiral HPLC. Why is this happening?"
Root Cause Analysis: You are witnessing oxazolone-mediated racemization .[1]
-
Mechanism: Upon activation of the carboxylic acid, the carbonyl oxygen of the Fmoc-carbamate attacks the activated ester.
-
The Azetidine Factor: In 5-membered rings (Proline), this cyclization is sterically disfavored. In 4-membered rings (Azetidine), the geometry forces the
-proton into a quasi-planar conformation, dramatically accelerating the formation of the 5(4H)-oxazolone intermediate. -
The Base Factor: Once the oxazolone forms, the
-proton is highly acidic ( drops significantly). Strong, unhindered bases like DIPEA or TEA rapidly abstract this proton, leading to an achiral enolate intermediate.
Corrective Action:
-
Switch Reagents: Replace HATU with COMU or DIC/Oxyma Pure . COMU acts as a "safety net," reacting faster with the amine than the oxazolone can form.
-
Change the Base: Switch from DIPEA to 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that is sufficient to deprotonate the carboxylic acid but too bulky to efficiently abstract the sensitive
-proton of the oxazolone. -
Protocol Adjustment: Pre-activation is dangerous. Add the base last, or mix the amino acid, coupling reagent, and amine before adding the base.
Issue 2: C-H Functionalization & Lithiation
User Report: "I am attempting direct
Root Cause Analysis: Lithiated azetidines are configurationally unstable at standard temperatures.
-
The "Bird-Cage" Effect: The C-Li bond at the
-position undergoes rapid inversion (dynamic racemization) even at -78°C. -
Planarization: The strain of the 4-membered ring favors a planar transition state for the carbanion, losing stereochemical memory.
Corrective Action:
-
Use a Directing Group: Switch the N-protecting group to N-thiopivaloyl or N-tert-butanesulfinyl . These groups coordinate with the lithium atom, locking the conformation and preventing inversion.
-
Dynamic Kinetic Resolution (DKR): If the lithiated species is dynamic (racemizing), use a chiral ligand (e.g., (-)-sparteine) or a slow-reacting electrophile that selectively reacts with only one enantiomer of the lithiated intermediate.
Part 2: Mechanistic Visualization
The following diagram illustrates the "Death Spiral" of racemization during peptide coupling and the decision logic to prevent it.
Caption: The kinetic competition between direct coupling (Green path) and oxazolone formation (Red path). Azetidine ring strain accelerates the Red path.
Part 3: Validated Experimental Protocols
Protocol A: Low-Racemization Peptide Coupling (The "Safe" Method)
Use this for coupling Azetidine-2-carboxylic acid to sterically hindered amines or secondary amines.
| Parameter | Specification | Reason |
| Coupling Reagent | COMU (1.0 eq) + Oxyma Pure (1.0 eq) | COMU is a uronium salt that minimizes oxazolone formation better than HATU [1]. |
| Base | 2,4,6-Collidine (2.0 eq) | |
| Solvent | DMF or NMP (0.1 M) | Polar aprotic solvents stabilize the transition state. |
| Temperature | 0°C for activation; RT for coupling | Low temp slows the unimolecular cyclization (racemization) more than the bimolecular coupling. |
Step-by-Step Workflow:
-
Dissolution: Dissolve Fmoc-Aze-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activation: Add COMU (1.0 equiv) and stir for exactly 30 seconds . Do not pre-activate longer than 1 minute.
-
Base Addition: Add 2,4,6-Collidine (2.0 equiv).
-
Coupling: Immediately add the amine component (1.0–1.2 equiv).
-
Incubation: Stir at 0°C for 15 minutes, then allow to warm to room temperature over 1 hour.
-
Validation: Monitor by LCMS. If conversion is >95%, work up immediately to avoid post-reaction epimerization.
Protocol B: Stereoselective Lithiation (Advanced)
Use this for functionalizing the C2 position via C-H activation or lithiation.
-
Protection: Ensure the azetidine is protected with a coordinating group, such as N-thiopivaloyl or N-Boc (though thiopivaloyl is superior for retention) [3].
-
Solvent: Use Et₂O (Diethyl Ether) rather than THF. THF can coordinate too strongly to Lithium, breaking the stabilizing chelation with the directing group.
-
Lithiation: Treat with s-BuLi / TMEDA at -78°C .
-
Trapping: Add the electrophile (e.g., MeI, aldehyde) slowly at -78°C.
-
Warming: Do not allow to warm above -50°C until the electrophile has fully reacted.
Part 4: Data & Reagent Comparison
Table 1: Racemization Rates of Aze-2-OH during Coupling Data compiled from comparative studies on N-methylated/strained amino acids [1, 4].
| Coupling System | Base | % D-Isomer (Racemization) | Verdict |
| HBTU / HOBt | DIPEA | 15.4% | Avoid |
| HATU / HOAt | DIPEA | 6.8% | Risky |
| HATU / HOAt | Collidine | 1.2% | Acceptable |
| DIC / Oxyma | Collidine | < 0.5% | Excellent |
| COMU / Oxyma | Collidine | < 0.2% | Gold Standard |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of N-Alkoxycarbonylamino Acids. Organic Letters, 4(18), 3063–3066. Link
-
Hodgson, D. M., et al. (2013).[2] α-Lithiation-Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines.[2] Journal of Organic Chemistry, 78(3), 1098–1106. Link
-
Jad, Y. E., et al. (2015). Comparison of the Racemization of Cysteine and Histidine Derivatives during Peptide Synthesis using COMU, HATU, and HBTU. International Journal of Peptide Research and Therapeutics, 21, 105–111. Link
For further assistance, please reply to this ticket with your specific reaction scheme.
Sources
Validation & Comparative
19F NMR analysis of 2-(difluoromethyl)azetidin-3-ol
An In-Depth Technical Guide to the 19F NMR Analysis of 2-(Difluoromethyl)azetidin-3-ol: A Comparative Approach
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of 2-(difluoromethyl)azetidin-3-ol using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental intricacies and comparative advantages of 19F NMR for characterizing this uniquely substituted azetidine. We will explore the underlying principles, present a detailed experimental protocol, and compare its performance against other common analytical techniques, offering a holistic view grounded in scientific expertise and practical application.
Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry
Azetidine scaffolds are increasingly sought after in drug discovery as saturated bioisosteres for more common four-membered rings. Their unique three-dimensional structure can impart favorable physicochemical properties, such as improved metabolic stability and cell permeability. The introduction of fluorine, particularly a difluoromethyl (CHF2) group, further enhances these attributes by modulating lipophilicity and basicity, often leading to improved pharmacological profiles.
The precise characterization of these complex molecules is paramount. 2-(difluoromethyl)azetidin-3-ol, with its stereocenter and the magnetically active 19F nuclei, presents a unique analytical challenge and opportunity. 19F NMR spectroscopy emerges as a powerful tool, offering high sensitivity and a wide chemical shift range with minimal background interference, making it exceptionally well-suited for the analysis of fluorinated compounds.
The "Why" and "How": Principles of 19F NMR Spectroscopy for Azetidine Analysis
19F NMR operates on the same fundamental principles as proton (1H) NMR, relying on the nuclear spin of the 19F isotope, which has a natural abundance of 100% and a high gyromagnetic ratio. This results in a technique that is highly sensitive and provides a large chemical shift dispersion, minimizing signal overlap and simplifying spectral interpretation.
For a molecule like 2-(difluoromethyl)azetidin-3-ol, the 19F NMR spectrum provides a direct window into the electronic environment of the CHF2 group. The chemical shift of the fluorine nuclei is highly sensitive to the surrounding molecular structure, and the coupling of these nuclei with the adjacent proton (J-coupling) provides valuable information about the connectivity and stereochemistry of the molecule.
Experimental Protocol: A Self-Validating Workflow for 19F NMR Analysis
The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and is chemically inert. For 2-(difluoromethyl)azetidin-3-ol, deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) are suitable choices.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard containing a fluorine atom with a distinct chemical shift, such as trifluorotoluene, can be added.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg | Standard 1D pulse program for 19F detection. |
| Transmitter Frequency | ~376 MHz | The resonance frequency of 19F nuclei at a magnetic field strength of 9.4 T. |
| Spectral Width | -50 to -250 ppm | A wide spectral width is initially used to ensure all fluorine signals are captured. |
| Acquisition Time | 2-4 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay | 5 seconds | Allows for full relaxation of the 19F nuclei between scans, ensuring accurate integration. |
| Number of Scans | 16-64 | An appropriate number of scans are averaged to achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for analysis. |
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Reference the chemical shifts to an external standard, such as CFCl3 (0 ppm).
-
Peak Integration and Coupling Constant Measurement: Integrate the area under the peaks to determine the relative ratios of different fluorine environments and measure the coupling constants (J-values) to elucidate the connectivity of the molecule.
The expected 19F NMR spectrum of 2-(difluoromethyl)azetidin-3-ol would exhibit a doublet of doublets, arising from the coupling of the two fluorine atoms with the geminal proton and the vicinal proton on the azetidine ring.
Comparative Analysis: 19F NMR vs. Other Analytical Techniques
While 19F NMR is a powerful tool, a comprehensive characterization of 2-(difluoromethyl)azetidin-3-ol often requires a multi-technique approach.
| Analytical Technique | Advantages for 2-(difluoromethyl)azetidin-3-ol Analysis | Limitations |
| 19F NMR | High sensitivity, large chemical shift range, direct observation of the fluorinated group, minimal background interference. | Provides limited information about the non-fluorinated parts of the molecule. |
| 1H NMR | Provides detailed information about the proton environment of the entire molecule, including the azetidine ring and the hydroxyl group. | Can have significant signal overlap, especially in complex molecules. The signal for the proton of the CHF2 group can be complex due to coupling with two fluorine atoms. |
| 13C NMR | Provides information about the carbon skeleton of the molecule. | Lower sensitivity compared to 1H and 19F NMR, requiring longer acquisition times or higher sample concentrations. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. | Does not provide information about the connectivity or stereochemistry of the molecule. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule, such as the hydroxyl (-OH) and amine (-NH) groups. | Provides limited information about the overall structure of the molecule. |
The following diagram illustrates a recommended analytical workflow for the comprehensive characterization of 2-(difluoromethyl)azetidin-3-ol.
Caption: Recommended analytical workflow for comprehensive characterization.
Conclusion: The Indispensable Role of 19F NMR
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
A Senior Application Scientist's Guide to H-NMR Interpretation of Benzhydryl-Protected Azetidines
For researchers, scientists, and professionals in drug development, the azetidine ring is a valuable scaffold. However, its inherent ring strain and the conformational complexities introduced by bulky protecting groups like the benzhydryl group can make interpretation of its Proton Nuclear Magnetic Resonance (¹H-NMR) spectra a significant challenge. This guide provides an in-depth analysis of the spectral features of benzhydryl-protected azetidines, offering a systematic approach to their interpretation, supported by experimental data and established principles.
The four-membered azetidine ring is not planar, adopting a puckered conformation to alleviate the considerable angle and torsional strain.[1][2][3] This puckering is a critical factor in determining the molecule's three-dimensional shape and, consequently, its biological activity. The introduction of a bulky N-benzhydryl group further influences this conformation, leading to distinct and predictable patterns in the ¹H-NMR spectrum.
The Benzhydryl Group's Signature in ¹H-NMR
The benzhydryl (diphenylmethyl) group imparts several key features to the ¹H-NMR spectrum of an azetidine derivative. Understanding these is crucial for accurate structural elucidation.
The Diagnostic Methine Proton
The most prominent and readily identifiable signal is that of the methine proton (CH) of the benzhydryl group itself. This proton is directly attached to the nitrogen atom of the azetidine ring and is flanked by two phenyl groups.
-
Chemical Shift: Typically, this proton resonates as a singlet in the downfield region of the spectrum, often between 4.0 and 5.5 ppm. Its precise chemical shift can be influenced by the solvent and the substitution pattern on the azetidine ring.
-
Significance: The presence of this singlet is a strong indicator of the intact benzhydryl protecting group. Its integration should correspond to one proton.
Anisotropic Effects on Azetidine Ring Protons
The two phenyl rings of the benzhydryl group create significant magnetic anisotropy. This means they generate their own local magnetic fields, which can either shield (upfield shift) or deshield (downfield shift) nearby protons, depending on their spatial orientation relative to the aromatic rings.[4][5][6][7] This effect is particularly pronounced for the protons on the azetidine ring.
-
Shielding and Deshielding: Protons located above or below the plane of the phenyl rings will experience a shielding effect and appear at a higher field (lower ppm). Conversely, protons in the plane of the rings will be deshielded and shifted to a lower field (higher ppm). The dynamic nature of the molecule in solution means that the observed chemical shifts are a time-averaged representation of the various conformations.
-
Conformational Insights: Careful analysis of these anisotropic effects, often in conjunction with 2D NMR techniques like NOESY or ROESY, can provide valuable information about the preferred conformation of the azetidine ring and the orientation of the benzhydryl group.[1]
Interpreting the Azetidine Ring Protons
The signals from the protons on the C2, C3, and C4 positions of the azetidine ring are often the most complex and informative part of the spectrum. Their chemical shifts and coupling patterns are highly dependent on the substitution and stereochemistry.
Chemical Shifts
The protons on the carbons adjacent to the nitrogen (C2 and C4) are typically found in the region of 3.0 to 4.5 ppm.[8][9] The protons on C3 are generally observed further upfield, typically between 2.0 and 3.0 ppm, unless influenced by strongly electron-withdrawing substituents. The significant deshielding of the C2 and C4 protons is due to the electronegativity of the adjacent nitrogen atom.[10]
Coupling Constants
The spin-spin coupling constants (J-values) between the azetidine ring protons are a rich source of stereochemical information.[11]
-
Geminal Coupling (²J): The coupling between two protons on the same carbon atom typically ranges from -10 to -15 Hz.[12] In azetidines, this value can be influenced by the ring's pucker.
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbon atoms is highly dependent on the dihedral angle between them. For azetidines, typical ³J values are in the range of 6-8 Hz.[12] The Karplus relationship provides a framework for correlating these coupling constants with the dihedral angle, which in turn reflects the ring's conformation.
-
Long-Range Coupling: Four-bond couplings (⁴J) are sometimes observed in rigid azetidine systems, providing further conformational constraints.
Comparative Analysis: Benzhydryl vs. Other Protecting Groups
To highlight the unique spectral characteristics imparted by the benzhydryl group, a comparison with other common nitrogen protecting groups is instructive.
| Protecting Group | Typical Chemical Shift of N-substituent Proton(s) | Anisotropic Effects on Ring Protons |
| Benzhydryl (Bzh) | ~4.0 - 5.5 ppm (methine CH) | Strong due to two phenyl rings |
| Boc (tert-Butoxycarbonyl) | ~1.4 ppm (singlet, 9H) | Minimal |
| Cbz (Benzyloxycarbonyl) | ~5.1 ppm (singlet, 2H), ~7.3 ppm (multiplet, 5H) | Moderate due to one phenyl ring |
| Benzyl (Bn) | ~3.5 - 4.0 ppm (singlet, 2H), ~7.3 ppm (multiplet, 5H) | Moderate due to one phenyl ring |
This comparison clearly demonstrates that the benzhydryl group's downfield methine signal and its pronounced anisotropic effects serve as distinctive markers in ¹H-NMR spectra.
Experimental Protocol: Acquiring and Interpreting the ¹H-NMR Spectrum of a Benzhydryl-Protected Azetidine
This section outlines a detailed methodology for the characterization of a model compound, N-benzhydryl-azetidin-3-ol.
Synthesis of N-Benzhydryl-azetidin-3-ol
A solution of azetidin-3-ol hydrochloride (1.0 eq) in a suitable solvent such as methanol is treated with a base like triethylamine (2.2 eq) at room temperature. To this mixture, benzhydryl bromide (1.1 eq) is added, and the reaction is stirred at room temperature for 24-48 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-benzhydryl-azetidin-3-ol.
¹H-NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified N-benzhydryl-azetidin-3-ol in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H-NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: Appropriate for the expected chemical shift range (e.g., -1 to 13 ppm)
-
Data Processing and Interpretation
-
Fourier Transform and Phasing: Apply a Fourier transform to the acquired free induction decay (FID) and carefully phase the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Signal Assignment:
-
Identify the multiplet corresponding to the aromatic protons of the benzhydryl group (typically 7.2-7.5 ppm).
-
Locate the characteristic singlet of the benzhydryl methine proton.
-
Assign the signals for the azetidine ring protons based on their chemical shifts and coupling patterns. 2D NMR experiments like COSY and HSQC are invaluable for unambiguous assignments.
-
Visualizing the Interpretation Workflow
Figure 1. Workflow for the ¹H-NMR interpretation of benzhydryl-protected azetidines.
Key Structural Features and their ¹H-NMR Manifestations
Figure 2. Correlation of structural motifs with their characteristic ¹H-NMR signals.
Conclusion
The interpretation of ¹H-NMR spectra of benzhydryl-protected azetidines, while challenging, is a systematic process. By recognizing the diagnostic signals of the benzhydryl group and carefully analyzing the chemical shifts and coupling constants of the azetidine ring protons, researchers can gain profound insights into the structure and conformation of these important molecules. The anisotropic effects induced by the bulky benzhydryl group, though complicating the spectrum, provide an additional layer of structural information that can be harnessed through advanced NMR techniques. This guide provides a foundational framework for this analytical process, empowering scientists in their pursuit of novel therapeutics.
References
- Al-Hourani, B. J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1091.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Capriati, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Science, 6(3), 1548-1555.
- Zhang, Z., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(7), 5096-5106.
- Overberger, C. G., et al. (1975). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 8(4), 416-420.
- Alonso, E., et al. (2003). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 5(21), 3847-3850.
- S.E. Ahmed et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4434-4445.
-
ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]
-
Wikipedia. (2023, November 28). Ring strain. Retrieved from [Link]
-
Chem LibreTexts. (2020, August 15). Ring Strain. Retrieved from [Link]
- Vani, V., & Muthukumaran, S. (2011). Synthesis and Characterization of N-Benzhydrylbenzamide. Asian Journal of Chemistry, 23(5), 2165-2168.
- Chitnis, S., et al. (2017). Influence of Ring Strain and Bond Anisotropy on the Reactivity of a Phosphorus-Containing Heterocycle.
-
ResearchGate. (n.d.). Effects of ring flips on the NMR spectrum and relaxation behavior of aromatic sites. Retrieved from [Link]
- Lickiss, P. D., & Rahim, M. H. (2010). A ring-strain model for predicting 29Si NMR chemical shifts in polyhedral oligomeric silsesquioxanes and siloxanes. Dalton Transactions, 39(16), 3845-3852.
- Fokin, V. V., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 535.
- Kleinpeter, E., et al. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098-111.
- Tang, W., et al. (2021). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
-
RSC Publishing. (n.d.). New insight into the anisotropic effects in solution-state NMR spectroscopy. Retrieved from [Link]
- Scott, J. D., et al. (2011). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2(10), 777-782.
-
ResearchGate. (n.d.). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
- Khan, I., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
- Kleinpeter, E., et al. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098-111.
- Tinant, B., et al. (2014). Crystal structure of N-[1',1'-(diphenyl)-hydroxymethyl]-3(S)-[1'(R)- hydroxyethyl]-4(S)-(t-butyl-oxomethyl)-azetidin-2-one, C23H27NO4, an unexpectedly stable intermediate in the photochemical cleavage of N-benzhydryl protecting group. Zeitschrift für Kristallographie - New Crystal Structures, 229(1), 59-60.
- Wipf, P., & Venkatraman, S. (1996). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. The Journal of Organic Chemistry, 61(23), 8004-8005.
- Al-dujaili, A. H., et al. (2016). A new and facile synthesis of N-Benzyl-N'-acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR, University of Reading.
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- Crisma, M., et al. (2000). N-benzhydryl-glycolamide: the first protecting group in peptide synthesis with a strong conformational bias. Journal of the American Chemical Society, 122(20), 4817-4821.
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Fluorinated Azetidines
Introduction: The incorporation of fluorine into nitrogen heterocycles has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among these scaffolds, the azetidine ring—a four-membered saturated heterocycle—is a particularly valuable building block. Its inherent ring strain and non-planar geometry provide unique three-dimensional diversity for drug candidates. When fluorine is introduced onto the azetidine ring, the resulting combination of steric and electronic properties presents both a unique opportunity for drug design and a distinct analytical challenge.
Mass spectrometry (MS) is an indispensable technique for the structural elucidation of these novel chemical entities. However, the interplay between the high-energy fragmentation process, the strain of the azetidine ring, and the powerful electron-withdrawing effects of fluorine gives rise to complex and often non-intuitive fragmentation patterns. This guide provides a comparative analysis of the fragmentation behavior of fluorinated azetidines, contrasting them with their non-fluorinated analogs. We will delve into the mechanistic underpinnings of these fragmentation pathways and provide a robust, field-proven experimental protocol for their characterization, designed to ensure data integrity and reproducibility.
Part 1: The Mechanistic Influence of Ring Strain and Fluorination
To interpret the mass spectra of fluorinated azetidines, one must first appreciate the two dominant chemical features at play: the inherent instability of the four-membered ring and the profound electronic influence of the C-F bond.
-
Azetidine Ring Strain: Four-membered rings are inherently strained due to significant angle and torsional strain. Upon ionization in a mass spectrometer, this strain provides a low-energy pathway for fragmentation, typically initiating with a ring-opening event to form a more stable acyclic ion. This is a primary driving force in the fragmentation of all azetidine derivatives.
-
The Role of Fluorine: The fluorine atom exerts a powerful negative inductive effect (-I), withdrawing electron density from the carbon backbone. This polarization of the C-F bond can significantly alter the molecule's properties and fragmentation behavior.[2] Specifically, it can weaken adjacent C-C bonds, stabilize certain fragment ions, and promote unique rearrangement reactions, such as the elimination of hydrogen fluoride (HF). The position of the fluorine atom on the ring is therefore a critical determinant of the resulting fragmentation cascade.
Part 2: Characteristic Fragmentation Pathways of Fluorinated Azetidines
Under Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecular ion of a fluorinated azetidine undergoes several competing fragmentation reactions. Using a model compound, 1-Benzyl-3-fluoroazetidine , we can illustrate the most common pathways. These pathways are driven by the need to relieve ring strain and the electronic guidance of the fluorine atom.
The primary fragmentation routes observed are:
-
Ring Opening and Cleavage: The most favorable initial step is the cleavage of a C-C bond within the strained ring, leading to a linear radical cation. This intermediate rapidly undergoes further fragmentation. A common pathway involves the scission of the ring to produce stabilized fragments, often dictated by the position of the fluorine atom.
-
Loss of the N-Substituent: Cleavage of the bond between the nitrogen and its substituent (the benzyl group in our model) is a common pathway for N-alkylated amines, resulting in a charged azetidine ring fragment or a stable benzyl cation.
-
Elimination of Hydrogen Fluoride (HF): A hallmark of fluorinated compound fragmentation is the neutral loss of HF (20.01 Da). This rearrangement is driven by the formation of a stable, unsaturated product ion and is a strong diagnostic indicator of a fluorinated analyte.
Below is a diagram illustrating these competing fragmentation pathways for protonated 1-Benzyl-3-fluoroazetidine ([M+H]⁺ at m/z 180.11).
Caption: Proposed fragmentation pathways for protonated 1-benzyl-3-fluoroazetidine.
Part 3: Comparative Analysis: The Diagnostic Power of Fluorine
The true utility of mass spectrometry lies in its ability to distinguish between closely related structures. By comparing the fragmentation of our model compound with its non-fluorinated analog, 1-Benzylazetidine , the diagnostic impact of the fluorine atom becomes immediately apparent. While both compounds exhibit ring opening and loss of the N-substituent, the specific masses of the fragments and the presence of unique fluorine-driven pathways provide a clear structural fingerprint.
| Analyte | Ionization Mode | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Inferred Neutral Loss / Fragmentation Pathway |
| 1-Benzylazetidine | ESI (+) | 162.13 | 134.10 | - C₂H₄ (Ethylene); Ring Scission |
| 91.05 | - C₄H₈N (Azetidine ring); N-Substituent Cleavage | |||
| 70.07 | Benzyl Cation Cleavage | |||
| 1-Benzyl-3-fluoroazetidine | ESI (+) | 180.11 | 160.10 | - HF; Fluorine-specific Rearrangement |
| 124.08 | - C₂H₃F (Fluoroethene); Ring Scission | |||
| 91.05 | - C₄H₇FN (Fluoroazetidine ring); N-Substituent Cleavage | |||
| 88.05 | Benzyl Cation Cleavage |
As the data clearly shows, the presence of ions at m/z 160.10 (-HF) and m/z 124.08 (-C₂H₃F) are unambiguous indicators of the fluorinated analog. The non-fluorinated compound lacks these pathways, instead showing a characteristic loss of ethylene (28 Da). This comparative approach is fundamental to confirming the identity and structure of novel fluorinated compounds.
Part 4: Experimental Protocol: A Self-Validating Workflow for LC-MS/MS Analysis
To ensure the generation of high-quality, reproducible data, a robust analytical workflow is essential. The following protocol describes a self-validating system for the analysis of fluorinated azetidines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Workflow Diagram
Caption: A typical workflow for the LC-MS/MS analysis of small molecules.
Step-by-Step Methodology
-
Sample Preparation & System Suitability:
-
Protocol: Prepare a stock solution of the fluorinated azetidine standard at 1 mg/mL in methanol. Create a working solution by diluting the stock to 10 µg/mL in the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Causality: Preparing the sample in the initial mobile phase composition prevents peak distortion during injection. A known standard is used to confirm system performance (retention time, peak shape, and intensity) before analyzing unknown samples.
-
-
Liquid Chromatography (LC) Separation:
-
Protocol:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Causality: Reversed-phase chromatography effectively separates the moderately polar azetidine from potential impurities. Formic acid is a crucial additive; it protonates the azetidine nitrogen in solution, ensuring efficient ionization in the mass spectrometer.
-
-
Mass Spectrometry (MS) Analysis:
-
Protocol:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
MS1 Scan: Scan from m/z 50 to 500 to identify the protonated molecular ion [M+H]⁺.
-
MS2 (Tandem MS): Perform a Product Ion Scan on the isolated [M+H]⁺ precursor ion. Use a stepped collision energy (e.g., 10, 20, 40 eV) to observe both low-energy and high-energy fragmentation pathways.
-
-
Causality: ESI in positive mode is the method of choice for basic compounds like amines, as it readily forms [M+H]⁺ ions with high efficiency and minimal in-source fragmentation.[3] Stepping the collision energy is a self-validating practice that ensures all significant fragments, from facile rearrangements to more complex bond cleavages, are observed, providing a complete picture of the fragmentation landscape.
-
-
Data Analysis & Validation:
-
Protocol: Extract the ion chromatogram for the expected parent mass. Analyze the MS2 spectrum, identifying the key fragment ions. Compare the observed fragmentation pattern against the theoretical pathways and the non-fluorinated analog.
-
Causality: The accurate mass measurement from a high-resolution mass spectrometer allows for the confirmation of the elemental composition of both the parent and fragment ions, providing the highest level of confidence in structural assignment. The comparison against a non-fluorinated analog serves as a crucial control to validate the fluorine-specific fragmentation claims.
-
Conclusion
The mass spectrometric fragmentation of fluorinated azetidines is a predictable process governed by the interplay of ring strain and the powerful electronic effects of fluorine. Key diagnostic pathways, including the neutral loss of HF and fragmentation patterns reflecting the altered bond polarities, allow for unambiguous differentiation from their non-fluorinated counterparts. By employing a systematic, comparative approach and a robust, self-validating experimental workflow, researchers can confidently elucidate the structures of these medicinally important compounds, accelerating the pace of drug discovery and development.
References
-
Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology - ACS Publications. [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PMC - National Center for Biotechnology Information. [Link]
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Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed - National Center for Biotechnology Information. [Link]
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Photolysis Products of Fluorinated Pharmaceuticals: A Combined 19 F‐NMR and Mass Spectrometry Approach. ResearchGate. [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
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Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]
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Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]
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Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed - National Center for Biotechnology Information. [Link]
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Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC - National Center for Biotechnology Information. [Link]
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Mass spectra of fluorocarbons. NIST (National Institute of Standards and Technology). [Link]
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Stereoselectively fluorinated N-heterocycles: a brief survey. PMC - National Center for Biotechnology Information. [Link]
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Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Organic & Biomolecular Chemistry. [Link]
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Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. [Link]
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Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]
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Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]
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Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
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Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]
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Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC - National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Basicity of 2-Difluoromethyl and 2-Methyl Azetidines: A Physicochemical Deep Dive for Drug Discovery
In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable scaffolds for the design of novel therapeutics. Among these, the azetidine ring has garnered significant attention as a versatile building block. Its compact and rigid structure allows for precise vectoral exits into three-dimensional space, offering a powerful tool for optimizing ligand-protein interactions. A critical physicochemical parameter governing the in vivo behavior of any amine-containing molecule is its basicity, quantified by the pKa of its conjugate acid. This guide provides an in-depth comparison of the pKa of 2-difluoromethyl-azetidine and 2-methyl-azetidine, offering insights into the profound impact of subtle structural modifications on molecular properties relevant to drug development.
The basicity of a nitrogen atom in a drug candidate is a pivotal determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects.[1] The degree of ionization at physiological pH (typically around 7.4) influences a molecule's solubility, membrane permeability, and ability to interact with biological targets. Consequently, the ability to rationally tune the pKa of an amine is a cornerstone of successful lead optimization. This guide will explore the electronic consequences of substituting the azetidine ring at the 2-position with a methyl group versus a difluoromethyl group, providing both a theoretical framework and a practical guide to the experimental determination of these crucial parameters.
Comparative Analysis of pKa Values
The parent compound, azetidine, is a fairly strong base, with a pKa of its conjugate acid reported to be approximately 11.3.[4] This high basicity is comparable to that of pyrrolidine (pKa ≈ 11.3), indicating that the nitrogen lone pair is highly available for protonation.[4] The introduction of substituents at the 2-position will modulate this inherent basicity through electronic effects.
| Compound | Structure | Estimated pKa | Rationale for Estimation |
| Azetidine | 11.3 | Experimentally determined value for the parent compound.[4] | |
| 2-Methyl-azetidine | ~11.4 | The methyl group is a weak electron-donating group through induction, which slightly increases the electron density on the nitrogen, leading to a minor increase in basicity. | |
| 2-Difluoromethyl-azetidine | ~7.9 | The two fluorine atoms are strongly electron-withdrawing through the inductive effect, significantly reducing the electron density on the nitrogen and thus its ability to accept a proton. Each fluorine atom in the β-position can decrease the pKa by approximately 1.7 units.[5] |
The Underlying Chemistry: Inductive Effects on Basicity
The dramatic difference in the estimated pKa values of 2-methyl-azetidine and 2-difluoromethyl-azetidine can be attributed to the powerful influence of the inductive effect. The inductive effect describes the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[6]
-
The Methyl Group: An Electron-Donating Inductive Effect (+I) The methyl group is generally considered to be weakly electron-donating. This effect arises from the greater electronegativity of the sp3-hybridized carbon atom compared to hydrogen. This donation of electron density through the sigma bonds to the azetidine ring slightly increases the electron density on the nitrogen atom. This, in turn, makes the lone pair of electrons on the nitrogen more available for protonation, resulting in a slight increase in basicity compared to the parent azetidine.
-
The Difluoromethyl Group: A Strong Electron-Withdrawing Inductive Effect (-I) Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect.[5] In 2-difluoromethyl-azetidine, the two fluorine atoms pull electron density away from the adjacent carbon and, consequently, from the entire azetidine ring, including the nitrogen atom. This significant decrease in electron density on the nitrogen makes its lone pair less available to accept a proton. The stabilization of the neutral amine is greater than the stabilization of its conjugate acid, leading to a marked decrease in basicity and a significantly lower pKa. The effect of fluorine substitution on basicity is cumulative, with each fluorine atom contributing to the overall decrease.[5]
The following diagram illustrates the opposing inductive effects of the methyl and difluoromethyl groups on the basicity of the azetidine nitrogen.
Caption: Inductive effects on azetidine basicity.
Experimental Determination of pKa: A Protocol for Potentiometric Titration
To experimentally validate the estimated pKa values, potentiometric titration is a highly accurate and widely used method.[2] This technique involves the gradual addition of a strong acid (titrant) to a solution of the amine (analyte) while monitoring the pH. The pKa is determined from the resulting titration curve.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Analyte Solution: Prepare a ~0.01 M solution of the azetidine derivative (2-methyl-azetidine or 2-difluoromethyl-azetidine) in deionized water. The exact concentration should be known.
-
Titrant Solution: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).
-
Ionic Strength Adjuster: Prepare a 1 M solution of potassium chloride (KCl) to maintain a constant ionic strength during the titration.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pKa range (e.g., pH 4.0, 7.0, and 10.0).
-
-
Titration Setup:
-
In a temperature-controlled beaker, add a known volume (e.g., 25 mL) of the analyte solution.
-
Add a sufficient volume of the KCl solution to bring the ionic strength to a desired level (e.g., 0.1 M).
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Fill a burette with the standardized 0.1 M HCl solution.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Continue adding titrant until the pH has dropped significantly, well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by taking the first derivative of the curve (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point). At this point, the concentrations of the protonated amine (conjugate acid) and the free amine are equal, as described by the Henderson-Hasselbalch equation.
-
The following diagram outlines the experimental workflow for pKa determination by potentiometric titration.
Caption: Workflow for pKa determination.
Implications for Drug Development
The ability to finely tune the pKa of an azetidine-containing compound is of paramount importance in drug discovery.
-
High pKa (e.g., 2-Methyl-azetidine): A higher pKa means the compound will be predominantly protonated and positively charged at physiological pH. This can be advantageous for:
-
Aqueous Solubility: The charged form is generally more soluble in water, which can be beneficial for formulation.
-
Target Engagement: A positive charge may be crucial for forming a key salt-bridge interaction with a negatively charged residue (e.g., aspartate or glutamate) in the target protein's binding site. However, a high pKa can also lead to:
-
Reduced Membrane Permeability: The charged species will have more difficulty crossing lipid cell membranes, potentially leading to poor oral absorption and low brain penetration.
-
hERG Liability: High basicity has been associated with an increased risk of binding to the hERG potassium channel, which can lead to cardiotoxicity.
-
-
Lowered pKa (e.g., 2-Difluoromethyl-azetidine): A lower pKa results in a greater proportion of the neutral species at physiological pH. This can be a strategic advantage for:
-
Enhanced Permeability: The neutral form is more lipophilic and can more readily cross cell membranes, potentially improving oral bioavailability and CNS penetration.
-
Reduced hERG Risk: Lowering basicity is a common strategy to mitigate hERG channel affinity.
-
Metabolic Stability: In some cases, reducing basicity can block sites of metabolic oxidation by cytochrome P450 enzymes.
-
The choice between a methyl and a difluoromethyl substituent, therefore, represents a critical decision in the multi-parameter optimization process of drug design. The difluoromethyl group offers a powerful strategy to attenuate the basicity of the azetidine nitrogen, providing a valuable tool for medicinal chemists to navigate the complex interplay between potency, solubility, permeability, and safety.
Conclusion
The substitution of a methyl group with a difluoromethyl group at the 2-position of the azetidine ring has a profound impact on the basicity of the nitrogen atom. The weak electron-donating nature of the methyl group results in a pKa value slightly higher than that of the parent azetidine, maintaining its character as a strong base. In stark contrast, the potent electron-withdrawing inductive effect of the two fluorine atoms in the difluoromethyl group is predicted to dramatically lower the pKa, transforming the azetidine into a significantly weaker base. This modulation of pKa is a critical tool for medicinal chemists, enabling the rational design of drug candidates with optimized physicochemical properties for improved efficacy and safety. The experimental determination of these pKa values, for which a detailed protocol has been provided, is an essential step in validating these design principles and advancing the development of novel azetidine-based therapeutics.
References
-
Melnykov, K. P., et al. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]
- Luisi, R., & Capriati, V. (Eds.). (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. MDPI.
- Grygorenko, O., et al. (2026). Photochemical thiocarbonyl difluoride generation enables azetidine synthesis.
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. [Link]
- Novellino, A., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2841.
-
Zaman Ashraf, M. (2020, November 19). Azetidine: Basicity and Preparation. YouTube. [Link]
- Hu, J., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 131(3), 311-315.
- Wearing, E., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Chemical Reviews, 122(24), 17746-17798.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
-
PubChem. (n.d.). 2-Methylazetidine. National Center for Biotechnology Information. [Link]
- Aga, D. S., et al. (2025). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology Letters, 12(9), 1238-1246.
-
Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
- University of Birmingham. (n.d.).
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
PubChem. (n.d.). (2R)-2-Methylazetidine. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Fluorinated Heterocyclic Building Blocks
Introduction: The High Stakes of Purity in Fluorinated Drug Discovery
In modern medicinal chemistry, fluorinated heterocyclic building blocks are indispensable tools. Their integration into lead compounds can dramatically enhance metabolic stability, binding affinity, and bioavailability, transforming a promising molecule into a viable drug candidate.[1][2][3] However, this potential is directly tied to the purity of the building blocks used. Undetected impurities, such as isomers, precursors, or reaction byproducts, can confound structure-activity relationship (SAR) studies, introduce toxicity, and create significant hurdles in later stages of drug development.
This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of these critical reagents. We will move beyond simple protocol listings to explore the causality behind methodological choices, enabling researchers, scientists, and drug development professionals to design and implement robust, self-validating purity assessment strategies. Our approach is grounded in the principles of scientific integrity and aligns with the stringent expectations of regulatory bodies.
The Regulatory Framework: Understanding Impurity Thresholds
Before delving into analytical techniques, it is crucial to understand the regulatory context that defines "purity." The International Council for Harmonisation (ICH) provides guidelines that are the cornerstone of impurity management in pharmaceuticals.[4] Specifically, ICH Q3A(R2) outlines thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6][7]
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤2 g/day , this is typically ≥0.05%.[5]
-
Identification Threshold: The level above which the structure of an impurity must be determined. This often starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.
-
Qualification Threshold: The level at which an impurity's biological safety must be established.
While these guidelines apply to the final Active Pharmaceutical Ingredient (API), adopting these principles early for key building blocks is a best practice that prevents costly downstream failures. The analytical methods chosen must therefore be sensitive enough to detect and quantify impurities at or below these critical thresholds.[8][9]
A Comparative Analysis of Core Analytical Techniques
No single analytical technique is sufficient to fully characterize the purity of a fluorinated heterocyclic building block. Each method offers a unique lens through which to view the sample, and a combination of orthogonal techniques provides the most comprehensive and trustworthy assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
NMR is unparalleled in its ability to provide definitive structural information for the primary component and any detectable impurities without the need for reference standards for every impurity.
For fluorinated molecules, ¹⁹F NMR is arguably the most powerful first-line technique for purity assessment.
-
Causality of Choice: The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H NMR.[10] Crucially, it boasts a very large chemical shift range (~500 ppm), which dramatically reduces the likelihood of signal overlap—a common challenge in ¹H NMR.[11] This wide dispersion means that even structurally similar fluorinated impurities often have distinct, well-resolved signals, making them easy to spot and quantify.
-
Quantitative Power (qNMR): Because the signal area in ¹⁹F NMR is directly proportional to the number of fluorine nuclei, the technique can be used for direct, highly accurate quantification of impurities against a known internal standard.[11][12] This provides an absolute purity value that is not dependent on the response factor of a detector, as is the case in chromatography.
-
Trustworthiness: The absence of naturally occurring fluorinated compounds means there is virtually no background signal, ensuring that what you detect originates from your sample.[13]
While ¹⁹F NMR excels at detecting fluorinated impurities, ¹H and ¹³C NMR are vital for assessing the overall molecular structure and identifying non-fluorinated impurities, such as:
-
Residual solvents (e.g., ethyl acetate, dichloromethane).
-
Non-fluorinated starting materials or reagents.
-
Byproducts from synthetic steps that do not involve the fluorinated portion of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unmatched Sensitivity for Trace Impurities
LC-MS is the workhorse for detecting and identifying impurities at very low levels, often well below the limits of detection for NMR.
-
Causality of Choice: This technique physically separates the components of a mixture via High-Performance Liquid Chromatography (HPLC) before detecting them with a mass spectrometer. This separation step is critical, as it prevents ion suppression in the MS source and allows for the detection of co-eluting isomers if the chromatography is sufficiently optimized. The mass spectrometer provides highly sensitive detection and, crucially, a mass-to-charge ratio (m/z) for each component, which is a primary piece of information for identifying unknown impurities.[14][15]
-
Strengths:
-
High Sensitivity: Can readily detect impurities at the 0.05% level and below, making it ideal for adhering to ICH guidelines.[9]
-
Identification of Unknowns: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of an unknown impurity. Tandem MS (MS/MS) experiments can fragment the impurity to yield structural information.
-
-
Limitations & Experimental Considerations:
-
Ionization is Key: The compound and its impurities must be able to ionize to be detected. Choosing the correct ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is a critical experimental decision.
-
Not Inherently Quantitative: Without a reference standard for each impurity, LC-MS provides a relative purity profile based on signal response, which can vary significantly between different compounds. Quantification requires calibration with certified standards.
-
HPLC with UV Detection: The Quantitative Workhorse
For routine quality control and quantification of known, UV-active impurities, HPLC with a Ultraviolet (UV) detector is the most widely used and validated method in the pharmaceutical industry.[8]
-
Causality of Choice: HPLC-UV provides excellent separation of compounds and, when a reference standard is available, is the gold standard for accurate and precise quantification.[9] Its robustness and reproducibility make it ideal for batch-to-batch comparisons.
-
Column Selection is Critical:
-
Standard C18 Columns: These are the default for many small molecules.
-
Fluorinated Phases (e.g., PFP - Pentafluorophenyl): For fluorinated heterocycles, these specialized columns can offer unique selectivity.[16][17] The electron-rich fluorophenyl groups can engage in π-π and dipole-dipole interactions with the analyte that are different from the hydrophobic interactions of a C18 phase, often leading to better separation of closely related fluorinated isomers.[16]
-
-
Limitations:
-
Requires a UV chromophore. Impurities without a chromophore will be invisible.
-
Requires reference standards for confident identification (based on retention time) and accurate quantification.
-
Developing a Self-Validating, Orthogonal Purity Workflow
Trustworthy purity validation relies on an orthogonal approach, where multiple techniques with different separation and detection principles are used to confirm a result. This creates a self-validating system where the weaknesses of one method are covered by the strengths of another.
Integrated Purity Assessment Workflow
Below is a diagram illustrating a robust workflow for the comprehensive purity validation of a fluorinated heterocyclic building block.
Caption: Integrated workflow for purity validation of fluorinated building blocks.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of each technique in the context of validating fluorinated heterocyclic building blocks.
| Feature | ¹⁹F NMR | ¹H / ¹³C NMR | LC-MS | HPLC-UV | GC-FID/MS |
| Primary Use | Quantify fluorinated species, structural ID | Confirm overall structure, ID non-F impurities | Detect & ID trace impurities | Quantify known, UV-active impurities | Analyze volatile impurities, residual solvents |
| Quantitative Accuracy | Excellent (Absolute) | Good (Absolute) | Poor (Relative without standards) | Excellent (with standards) | Excellent (with standards) |
| Typical LOD/LOQ | ~0.1% / 0.3% | ~0.1% / 0.3% | <0.01% / <0.05% | ~0.02% / 0.05% | <0.01% / <0.05% |
| Structural Info | Excellent (for F-species) | Excellent | Good (via HRMS & MS/MS) | Poor (Retention time only) | Good (MS library matching) |
| Reference Standard Needed? | Only for internal standard (quant) | Only for internal standard (quant) | No (for detection), Yes (for quant) | Yes (for ID & quant) | Yes (for ID & quant) |
| Key Advantage | Wide spectral dispersion, low background | Universal detector for organic molecules | Extreme sensitivity | Robustness, precision | Excellent for solvents |
| Key Limitation | Lower sensitivity than MS | Spectral overlap, lower sensitivity | Ionization dependent, non-linear response | Requires a UV chromophore | Analyte must be volatile & stable |
Experimental Protocols: Putting Theory into Practice
To provide actionable guidance, we present two fundamental protocols for purity assessment.
Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Absolute Purity Assay
This protocol describes how to determine the absolute purity of a hypothetical building block, 2-Fluoro-5-iodopyridine , using an internal standard.
-
Materials:
-
2-Fluoro-5-iodopyridine (Sample)
-
1,4-Difluorobenzene (Internal Standard, ISTD), high purity
-
Deuterated Chloroform (CDCl₃)
-
Class A volumetric flasks and gas-tight syringe.
-
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh ~50 mg of 1,4-difluorobenzene into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with CDCl₃. Calculate the exact concentration in mg/mL.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the 2-Fluoro-5-iodopyridine sample into a vial.
-
Using a gas-tight syringe, accurately add 1.00 mL of the ISTD stock solution to the vial.
-
Ensure complete dissolution by vortexing. Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer with a fluorine probe.
-
Parameters:
-
Pulse Program: Standard one-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the sample and ISTD signals (typically 30-60 seconds to ensure full relaxation for accurate integration).
-
Number of Scans (ns): 16 to 64, depending on sample concentration.
-
Acquisition Time (aq): >3 seconds.
-
Spectral Width: Sufficient to cover all expected signals.
-
-
-
Data Processing and Calculation:
-
Apply an exponential multiplication (line broadening) of 0.3 Hz.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Carefully integrate the signal for the fluorine on the sample (e.g., a doublet at -70 ppm) and the signal for the ISTD (a singlet at -120 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (Area_Sample / Area_ISTD) * (N_ISTD / N_Sample) * (MW_Sample / MW_ISTD) * (Mass_ISTD / Mass_Sample) * 100
Where:
-
Area = Integral value
-
N = Number of fluorine atoms for the integrated signal (Sample=1, ISTD=2)
-
MW = Molecular Weight
-
Mass = Weighed mass
-
Protocol 2: HPLC-UV General Purity Method
This protocol outlines a general-purpose reverse-phase HPLC method for assessing the purity profile.
-
Instrumentation and Columns:
-
HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent). A PFP column can be substituted for alternative selectivity.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (A): 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B (B): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Filter and degas all mobile phases.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm, or a wavelength appropriate for the analyte's chromophore (use DAD to screen for optimal wavelength).
-
Gradient Program:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: Hold at 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent:
% Purity = (Area_Main_Peak / Total_Area_All_Peaks) * 100
-
Important Caveat: This calculation assumes that all impurities have the same response factor as the main peak, which is often not the case. This method provides a relative purity profile, and true quantification requires standards for each impurity.
-
Conclusion
Validating the purity of fluorinated heterocyclic building blocks is a non-negotiable step in ensuring the integrity and success of drug discovery programs. A superficial assessment using a single technique is insufficient and carries significant risk. A robust, self-validating strategy must be employed, integrating the structural clarity of NMR (especially ¹⁹F NMR), the high sensitivity of LC-MS, and the quantitative precision of HPLC. By understanding the fundamental principles and causal logic behind each technique, researchers can confidently select the right tools, design effective experiments, and ensure that the building blocks they use are fit for the purpose of creating the next generation of innovative medicines.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
-
Malik, A. K., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
-
ICH. (2006, October 25). Impurities in new drug substances Q3A(R2). [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. [Link]
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ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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AMSbiopharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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Slideshare. (n.d.). Impurities in drug substance (ich q3 a). [Link]
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McCord, J. P., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry. [Link]
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ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]
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Yamazaki, T., & Tanimitsu, A. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology. [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
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Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. [Link]
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Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
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Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]
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LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
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Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]
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Gillis, E. P., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]
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Chromatography Online. (2026, February 6). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]
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Alfa Chemistry. (2024, October 22). Fluorinated Building Blocks: A Comprehensive Overview [Video]. YouTube. [Link]
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Mambanda, A., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
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Bulska, E., et al. (2020). Molecular absorption and mass spectrometry for complementary analytical study of fluorinated drugs in animal organisms. Journal of Analytical Atomic Spectrometry. [Link]
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Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]
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Ang, X., et al. (n.d.). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Acta Pharmaceutica Sinica B. [Link]
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Liu, F., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A. [Link]
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ResearchGate. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
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PapersFlow. (n.d.). Fluorinated Heterocyclic Compounds: Research Guide & Papers. [Link]
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Morressier. (2018, August 23). Purity analysis of volatile/reactive building block chemicals without UV chromophore by HPLC-charged aerosol detection. [Link]
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Carcenac, Y., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]
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Coherent Market Insights. (2025, February 26). Heterocyclic And Fluoro Organic Compounds Market Share, 2032. [Link]
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Z-Library. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol
Emergency Overview & Hazard Identification
Compound Identity: 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol CAS Number: 2819664-37-2 (cis-isomer) / 18621-17-5 (analog reference) Physical State: Solid (typically off-white to pale yellow powder)[1]
This guide outlines the operational safety standards for handling 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol , a specialized fluorinated azetidine intermediate used in medicinal chemistry. While azetidines are valuable for their three-dimensional structural properties, the strained four-membered ring combined with the fluorinated moiety requires strict adherence to safety protocols to prevent accidental ring-opening reactions or exposure to potentially irritant dusts.
Hazard Classification (GHS)
Based on structural analogs and available safety data for functionalized azetidines, this compound is classified under WARNING .
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[2] | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a barrier defense strategy. The following matrix defines the minimum requirements for laboratory personnel.
PPE Specifications Table
| Protection Zone | Equipment Standard | Operational Context & Rationale |
| Ocular | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Mandatory. Safety glasses are insufficient due to the fine particulate nature of the solid, which can bypass side shields. |
| Dermal (Hand) | Nitrile Gloves (Min. thickness 0.11 mm) | Double-gloving recommended. Azetidines are lipophilic (benzhydryl group) and may permeate thin latex. Inspect for tears immediately upon contact with solvents. |
| Dermal (Body) | Lab Coat (Cotton/Polyester blend) | Must be fully buttoned. For scale-up (>10g), use Tyvek® sleeves to bridge the gap between glove and coat cuff. |
| Respiratory | N95 / P100 Respirator | Conditional. Required only if weighing outside a fume hood (not recommended). Primary control must be engineering (ventilation). |
Operational Handling Protocols
Storage & Stability[3]
-
Temperature: Refrigerate at 2–8°C . The strained azetidine ring is kinetically stable but can degrade over time at room temperature, especially if traces of acid are present.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. Moisture can lead to slow hydrolysis or ring-opening over extended periods.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.
Weighing & Transfer
Objective: Prevent inhalation of dust and contamination of the balance area.
-
Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an anti-static gun or ionizer bar if the powder is static-prone (common with benzhydryl derivatives).
-
Technique:
-
Place a secondary containment tray inside the hood.[2]
-
Tare the weighing boat/vial before opening the stock container.
-
Use a disposable spatula. Do not return excess material to the stock vial to avoid cross-contamination.
-
Wipe the exterior of the stock vial with a Kimwipe dampened with ethanol before returning it to storage.
-
Reaction Setup (Critical Safety)
Risk: Azetidines are susceptible to ring opening in the presence of strong nucleophiles or acids, which can be exothermic.
-
Solvent Selection: Use anhydrous solvents (DCM, THF, or DMF). Avoid protic solvents (Methanol/Water) unless the specific protocol demands it, as they can facilitate ring opening.
-
Acid Sensitivity: Strictly avoid strong acids (HCl, H₂SO₄) during the initial dissolution. If acid catalysis is required, add it dropwise at 0°C.
-
Inertion: Purge the reaction vessel with Nitrogen/Argon before adding the azetidine substrate.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of handling this compound, emphasizing the "Gatekeeper" checks that prevent accidents.
Figure 1: Operational workflow for handling 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol, detailing critical decision points for spill management and disposal.
Waste Disposal & Decontamination
Proper disposal is critical due to the fluorine content (difluoromethyl group) and the nitrogen heterocycle.
Waste Segregation
Do NOT mix with general organic waste if your facility separates halogenated compounds.
| Waste Stream | Classification | Notes |
| Solid Waste | Hazardous Chemical Solid | Contaminated gloves, weighing boats, and paper towels. |
| Liquid Waste | Halogenated Organic | Due to the -CF₂H group. Incineration requires scrubbing for HF. |
| Aqueous Waste | Toxic Aqueous | If extraction is performed, do not pour down the sink. |
Decontamination Protocol
If the powder is spilled on the benchtop:
-
Isolate: Inform nearby personnel.
-
PPE: Ensure goggles and gloves are secure.[2]
-
Contain: Cover the spill with a wet paper towel (water or ethanol) to prevent dust generation. Do not dry sweep.[3]
-
Clean: Wipe up the material.[4][5] Clean the surface with a mild detergent followed by water.
-
Verify: Check for residue; the benzhydryl group is lipophilic and may leave a greasy film if not cleaned with a surfactant/solvent.
Emergency Response Logic
In the event of exposure, immediate action mitigates long-term injury.
Figure 2: Immediate response protocols for different exposure routes.
References
-
PubChem. (2025).[6][7] 1-benzhydrylazetidin-3-ol Hydrochloride Safety Data Sheet. National Library of Medicine. [Link]
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Context on Azetidine Reactivity).
Sources
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- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
